1-Butyl phosphate
Description
Overview of Phosphate (B84403) Ester Chemistry in Advanced Applications
Phosphate esters are a versatile class of organophosphorus compounds derived from the reaction of phosphoric acid with alcohols or phenols. shreechem.innih.gov This esterification process can produce mono-, di-, or tri-substituted esters, each with distinct chemical properties and applications. libretexts.org The central phosphate group, combined with various organic substituents, allows for a wide array of functionalities, making these compounds indispensable in modern industry. mdpi.comwikipedia.org
In advanced applications, phosphate esters are valued for their performance as flame retardants, plasticizers, surfactants, solvents, and metal extractants. copernicus.orgnih.govatamanchemicals.com As additive flame retardants, they are physically mixed with materials like polyurethane foam, textiles, and electronics, rather than being chemically bound, which can lead to their gradual release into the environment. copernicus.orgnih.gov Their role as plasticizers enhances the flexibility and durability of polymers such as PVC and vinyl resins. who.intatamanchemicals.com
The surfactant properties of certain phosphate esters, particularly their stability in a wide range of pH conditions and temperatures, make them effective emulsifiers, wetting agents, and corrosion inhibitors in industrial cleaners, coatings, and agricultural formulations. shreechem.inatamanchemicals.com Furthermore, their ability to form stable, hydrophobic complexes with metals is leveraged in solvent extraction processes for the purification of rare-earth and radioactive elements. wikipedia.org The adaptability of their molecular structure, allowing for tailored properties like thermal stability and solubility, ensures their continued relevance in developing new technologies across the automotive, aerospace, and electronics sectors. alfa-chemistry.com
Interrelationship and Significance of Mono-, Di-, and Tri-n-butyl Phosphates
The n-butyl phosphates—mono-n-butyl phosphate (MBP), di-n-butyl phosphate (DBP), and tri-n-butyl phosphate (TBP)—are all esters of phosphoric acid and n-butanol. atamanchemicals.com Their significance lies in their interrelated chemistry and distinct industrial roles. TBP is the most widely used of the three and is the primary product of the reaction between phosphorus oxychloride and n-butanol. who.intbritannica.com MBP and DBP are principally known as hydrolysis or degradation products of TBP. nih.govosti.gov
Tributyl phosphate (TBP) is a non-flammable, colorless, and odorless liquid used extensively as a plasticizer, a solvent for inks and resins, an antifoaming agent, and a component in aircraft hydraulic fluid. atamanchemicals.comwikipedia.org Its most notable application is in the nuclear industry for the PUREX (Plutonium and Uranium Refining by Extraction) process, where a solution of TBP in a hydrocarbon solvent is used to extract uranium and plutonium from spent nuclear fuel. wikipedia.orgnih.gov
The degradation of TBP, through either acid or base-catalyzed hydrolysis, leads to the sequential removal of its butyl groups, forming DBP and subsequently MBP. osti.govunt.edu The presence of DBP and MBP in TBP solvent systems, particularly in nuclear reprocessing, is often undesirable as they can interfere with the extraction process. nih.govosti.gov While primarily viewed as degradation products, mixtures of mono- and di-n-butyl phosphates also have applications, leveraging their properties as acidic esters.
The physical and chemical properties of these compounds vary significantly based on the number of butyl groups, which affects their polarity, water solubility, and acidity. This relationship is fundamental to their industrial utility and analytical detection. wikipedia.orgresearchgate.net
Table 1: Comparison of n-Butyl Phosphate Compounds
| Property | Mono-n-butyl phosphate (MBP) | Di-n-butyl phosphate (DBP) | Tri-n-butyl phosphate (TBP) |
|---|---|---|---|
| Formula | C4H11O4P | C8H19O4P | C12H27O4P |
| Primary Role | Degradation product of TBP & DBP | Degradation product of TBP | Solvent, plasticizer, extractant |
| Aqueous Solubility | Higher solubility | Intermediate solubility | Low solubility |
| Acidity | Dibasic acid | Monobasic acid | Neutral ester |
| Industrial Significance | Primarily as an impurity/degradant | Primarily as an impurity/degradant | High-volume industrial chemical |
Historical Context of Butyl Phosphate Investigations
The systematic study of organophosphate esters began in the 19th century. researchgate.net The first synthesis of an organophosphate compound, triethyl phosphate (TEP), is credited to Franz Anton Voegeli in 1848, following earlier work by chemists like Jean Louis Lassaigne who explored the reaction between phosphoric acid and ethanol (B145695) in 1820. researchgate.netnih.gov These early investigations laid the groundwork for the synthesis of a vast range of phosphate esters.
The development and industrial production of tributyl phosphate (TBP) ramped up significantly in the mid-20th century. britannica.com Its utility was driven by its diverse applications, from a solvent for cellulose (B213188) esters to a primary plasticizer. who.int A major impetus for detailed investigation into TBP chemistry came from the nuclear industry after World War II. iaea.org Its selection as the key extractant in the PUREX process for nuclear fuel reprocessing, first referenced in journal literature around 1949, cemented its importance and spurred extensive research into its chemical properties, including its stability and degradation pathways. iaea.org
Consequently, much of the historical research on mono- and dibutyl phosphates has been in the context of their formation from TBP. unt.edu A 1955 review highlighted that the most important reactions of TBP are hydrolytic, producing DBP and MBP, which were recognized as having undesirable properties in solvent extraction circuits. osti.govunt.edu This led to numerous studies focused on methods for their detection and removal from TBP streams to maintain process efficiency. nih.govosti.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H9O4P-2 |
|---|---|
Molecular Weight |
152.09 g/mol |
IUPAC Name |
butyl phosphate |
InChI |
InChI=1S/C4H11O4P/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3,(H2,5,6,7)/p-2 |
InChI Key |
BNMJSBUIDQYHIN-UHFFFAOYSA-L |
Canonical SMILES |
CCCCOP(=O)([O-])[O-] |
Origin of Product |
United States |
Synthetic Methodologies for Butyl Phosphate Compounds
Direct Esterification Pathways for n-Butyl Phosphates
The direct esterification of alcohols with phosphorus oxychloride (POCl₃) is a foundational method for synthesizing alkyl phosphates. This reaction proceeds through a series of nucleophilic substitutions where the hydroxyl groups of the alcohol replace the chlorine atoms on phosphorus oxychloride. The extent of esterification can be controlled by the stoichiometry of the reactants and reaction conditions, leading to mono-, di-, or tri-substituted products.
Reaction of n-Butanol with Phosphorus Oxychloride
The reaction between n-butanol and phosphorus oxychloride is a primary route to n-butyl phosphate (B84403) esters. This process typically involves the stepwise substitution of chlorine atoms on POCl₃ by n-butanol. The reaction is often carried out in the presence of a base, such as pyridine (B92270), which acts as an acid scavenger, neutralizing the hydrogen chloride (HCl) produced during the reaction. Benzene (B151609) is frequently used as a solvent.
A common procedure involves reacting n-butanol with phosphorus oxychloride at low temperatures, usually between -5°C and 10°C, to control the highly exothermic reaction. After the initial addition, the mixture is heated to reflux for a period to ensure complete esterification. The resulting mixture is then processed to isolate the desired butyl phosphate ester. For instance, a typical synthesis of n-butyl phosphate involves reacting 3 moles of n-butanol with 1 mole of phosphorus oxychloride in the presence of pyridine and benzene. The reaction mixture is cooled to -5°C, and POCl₃ is added dropwise. Following the addition, the mixture is refluxed for two hours. After cooling, water is added to dissolve pyridine hydrochloride, and the organic layer containing the n-butyl phosphate is separated, washed, and dried. Distillation under reduced pressure is then used for purification. This method can yield n-butyl phosphate in 71–75% theoretical yield orgsyn.org.
Synthesis of Mono-n-butyl Phosphate (1-Butyl Phosphate)
Mono-n-butyl phosphate, also known as this compound or butyl dihydrogen phosphate, is synthesized through controlled esterification. One predominant industrial method involves the reaction of n-butanol with phosphorus pentoxide (P₄O₁₀) in the presence of catalysts like polyphosphoric acid and phosphorous acid (H₃PO₃) google.com. This process is designed to favor the formation of the monoester.
The synthesis typically involves carefully controlled conditions, including a nitrogen atmosphere to prevent oxidation and color darkening. Reagents are added sequentially: n-butanol is combined with phosphorous acid, followed by the incremental addition of polyphosphoric acid and phosphorus pentoxide. A second addition of phosphorous acid may be used to stabilize the product. The reaction is carried out at moderate temperatures, often between 40°C and 65°C for an initial period, followed by heating to 65°C to 85°C for several hours. This controlled approach yields a mixture where mono-n-butyl phosphate is the primary product, alongside some diester google.com.
Synthesis of Di-n-butyl Phosphate
Dibutyl phosphate can be synthesized from phosphorous acid and n-butanol. Research indicates that optimal conditions for this reaction include a temperature range of 125-135°C and a mole ratio of n-butanol to phosphorous acid of approximately 3.6:1. Without a catalyst, a reaction time of 3 hours can yield dibutyl phosphate with a reported yield of 68% scientific.netresearchgate.netepa.gov. The product can be separated using a solvent system such as n-butanol/benzene (10:1) in thin-layer chromatography (TLC).
Alternatively, dibutyl phosphate can be prepared from an alkyl chlorophosphate and sodium hydroxide. For example, an alkyl chlorophosphate (1 equivalent) dissolved in THF and cooled to 0°C is treated with aqueous NaOH (1 M, 1 equivalent) dropwise. The mixture is stirred vigorously at 0°C for 30 minutes, concentrated, and the residue is extracted with diethyl ether. After drying and filtration, the solution is concentrated to yield crude dibutyl phosphate. Further purification involves dissolving the product in a saturated NaHCO₃ solution, washing with dichloromethane, acidifying the aqueous layer with HCl to a pH between 0 and 1, and extracting with dichloromethane. The combined organic layers are dried and concentrated to yield pure dialkyl hydrogen phosphates chemicalbook.com.
Synthesis of Tri-n-butyl Phosphate
Tri-n-butyl phosphate (TBP) is commonly synthesized by the reaction of n-butanol with phosphorus oxychloride atamanchemicals.comprepchem.comresearchgate.netwho.int. This esterification process can be performed in a batch or continuous-flow manner.
In a typical batch synthesis, dry n-butanol, pyridine, and benzene are mixed in a flask and cooled to approximately -5°C. Phosphorus oxychloride is then added dropwise, maintaining the temperature below 10°C. After the addition, the reaction mixture is heated to reflux for about two hours. The product is isolated by adding water to dissolve pyridine hydrochloride, separating the benzene layer, washing it, and drying it. Benzene is removed by distillation, and the crude TBP is purified by vacuum distillation atamanchemicals.comprepchem.com. Yields of pure tributyl phosphate can reach 95 g from the described procedure prepchem.com.
A continuous-flow method in a microreactor has also been reported for TBP synthesis. This method involves independently injecting excess n-butanol and phosphorus oxychloride into a micromixer, allowing them to react in a controlled manner. High yields (100%) can be achieved with a residence time of 44 minutes at a reaction temperature of 60°C in a microreactor with a T-junction micromixer researchgate.net.
Alternative Synthetic Routes for Butyl Phosphate Derivatives
Oxidation of Cyclic Phosphites to Alkylene Phosphates
While not directly producing simple butyl phosphates, the oxidation of cyclic phosphites is a significant method for synthesizing cyclic phosphate esters, which can be considered derivatives or related structures. This approach is employed when direct esterification might be challenging or to access specific cyclic phosphate architectures.
For instance, tert-butyl alkylene phosphates, which can be thermally unstable, have been synthesized using alternative routes. One method involves the oxidation of cyclic phosphites using agents like dinitrogen tetroxide (N₂O₄) mdpi.comencyclopedia.pub. Another approach involves a two-stage process starting with the reaction of a 2-chloro-1,3,2-dioxaphospholane (B43518) with tert-butanol, followed by the oxidation of the resulting 2-tert-butyl-1,3,2-dioxaphospholane using an oxidant such as 3-chloroperoxybenzoic acid (mCPBA) mdpi.comencyclopedia.pub. These methods are crucial for accessing specific cyclic phosphate structures that may incorporate butyl or tert-butyl groups within the cyclic framework.
Mechanistic Investigations of Butyl Phosphate Reactivity
Oxidative Degradation Mechanisms
Reactive Intermediates in Oxidation Processes
The oxidation of butyl phosphates, particularly tributyl phosphate (B84403) (TBP), involves complex pathways that generate various reactive intermediates. These processes are crucial in understanding the degradation and transformation of these compounds under oxidative conditions.
The initial stage of TBP oxidation, often observed in biological systems and certain chemical degradation pathways, involves the hydroxylation of the butyl chains. This hydroxylation typically occurs at the omega (terminal carbon) or omega-1 (penultimate carbon) positions of the alkyl chains. This process is frequently catalyzed by enzymes like cytochrome P-450-dependent mono-oxygenases nih.gov. The resulting hydroxyl groups are then further oxidized to form ketones and carboxylic acids nih.gov.
In chemical oxidation processes, such as those employing Fenton's reagent (Fe(II)/H₂O₂) or electrochemical methods, hydroxyl radicals (⋅OH) play a significant role as primary reactive intermediates. These radicals initiate the degradation by disrupting the carbon-oxygen (C-O) bonds within the TBP molecule researchgate.net. This bond cleavage leads to the formation of smaller, phosphorylated species and alcohol fragments.
Key Reactive Intermediates in TBP Oxidation:
| Intermediate Product | Description | Originating Process |
| Hydroxylated butyl chains | Butyl chains with hydroxyl (-OH) groups attached at omega or omega-1 positions. | Enzymatic oxidation (e.g., P450 mono-oxygenase) nih.gov |
| Ketones and Carboxylic Acids | Products of further oxidation of hydroxylated butyl chains. | Subsequent oxidation steps following hydroxylation nih.gov |
| Dibutyl Phosphate (DBP) | A partially de-butylated phosphate ester, with two butyl groups. | C-O bond cleavage by hydroxyl radicals; partial hydrolysis researchgate.netnih.govosti.gov |
| Monobutyl Phosphate (MBP) | A phosphate ester with one butyl group and two hydroxyl groups. | Further de-butylation of DBP or direct C-O bond cleavage researchgate.netnih.govosti.gov |
| Butanol | An alcohol, typically n-butanol, resulting from the cleavage of a butyl group. | C-O bond cleavage researchgate.netnih.gov |
| Butene and Butanal | Unsaturated hydrocarbons and aldehydes formed from further reactions of initial degradation products. | Subsequent oxidation and rearrangement of butyl fragments researchgate.net |
| Nitrous Acid (HNO₂) | An intermediate in reactions involving nitric acid and TBP. | Reaction of nitric acid with other species, potentially catalyzing further oxidation tandfonline.comosti.gov |
These intermediates are often transient and undergo further transformations, ultimately leading to the complete mineralization of the organic components into inorganic phosphates, carbon dioxide, and water, particularly under strong oxidative conditions researchgate.netnih.govscientific.net. Organophosphates themselves can also contribute to oxidative stress by generating free radicals when accepting electrons, and can disrupt mitochondrial function, a primary source of cellular free radicals nih.govnih.gov.
Radiolytic Decomposition Processes of Butyl Phosphates
The stability of butyl phosphates, including TBP, can be challenged under conditions of ionizing radiation. Radiolysis involves the decomposition of molecules due to the absorption of energy from radiation, leading to the formation of various products, including smaller phosphorylated species and organic fragments.
Formation of Di-n-butyl Phosphate and Mono-n-butyl Phosphate (1-Butyl Phosphate)
A significant outcome of the radiolysis of tributyl phosphate is the stepwise cleavage of the P-O-C bonds, leading to the formation of dibutyl phosphate (DBP) and mono-n-butyl phosphate (MBP), also known as this compound. This process is analogous to hydrolysis but is initiated by the energy deposited by radiation.
The primary mechanism involves the homolytic cleavage of the P-O-C bonds by high-energy radiation, generating radicals. These radicals can then abstract hydrogen atoms from other molecules or react further. For TBP, the radiolytic degradation pathways typically result in the sequential removal of butyl groups.
Formation of Dibutyl Phosphate (DBP): The first major de-butylation step yields DBP, where one butyl group is cleaved from the TBP molecule.
Formation of Mono-n-butyl Phosphate (this compound): Further radiolysis or reaction of DBP can lead to the removal of a second butyl group, resulting in the formation of mono-n-butyl phosphate (MBP). This compound has the structure CH₃(CH₂)₃O-P(O)(OH)₂.
The yields of these products are dependent on factors such as the radiation dose, the type of radiation, and the presence of other substances. Studies on the radiolysis of TBP have consistently identified DBP and MBP as primary degradation products, alongside alcohols and other organic fragments osti.gov.
Role of Diluents and Acidic Media in Radiolysis
The environment in which butyl phosphates are subjected to radiolysis significantly influences the decomposition pathways and product yields. Diluents and acidic media are particularly important factors in systems like nuclear fuel reprocessing where TBP is commonly used.
Diluents: TBP is often used in conjunction with diluents, such as kerosene (B1165875) or dodecane, in solvent extraction processes. These diluents can act as hydrogen donors or acceptors, influencing the fate of radicals generated during radiolysis. The presence of diluents can either protect TBP by scavenging radicals or participate in secondary reactions, potentially leading to the formation of new intermediates or altering the yield of DBP and MBP. For instance, the radiolysis of the diluent itself can produce radicals that react with TBP or its degradation products akjournals.com.
Acidic Media: Acidic conditions, especially the presence of nitric acid (HNO₃), are common in nuclear fuel reprocessing. Nitric acid can participate in radiolysis reactions, generating reactive nitrogen species (e.g., NO₂, HNO₂) that can further oxidize or degrade TBP and its products. The rate of TBP hydrolysis, which is catalyzed by acids, can also be influenced by the radiation field. In some cases, acidic media can promote the formation of DBP and MBP, while also potentially leading to further degradation of these products osti.gov. The concentration of nitric acid is a critical parameter, with reaction rates increasing significantly at concentrations above approximately 0.2 M in organic solutions, impacting plutonium losses in extraction processes tandfonline.comosti.gov.
Molecular Interaction Mechanisms
The behavior and reactivity of butyl phosphates are fundamentally governed by their molecular interactions, both among themselves (ligand-ligand) and with their surrounding environment (solvent-ligand). Understanding these interactions provides insight into their physical properties, chemical stability, and participation in complex chemical systems.
Ligand-Ligand Self-Association Phenomena
Butyl phosphates, particularly TBP, can engage in self-association phenomena through intermolecular interactions. The primary mode of self-association for TBP is through hydrogen bonding. The phosphoryl oxygen (P=O) is a strong hydrogen bond acceptor, while the acidic protons on adjacent TBP molecules or trace amounts of water can act as hydrogen bond donors.
This self-association can lead to the formation of dimers or larger aggregates in concentrated solutions or in the absence of strong competing solvents. These interactions influence the bulk properties of the liquid, such as viscosity and surface tension. While TBP is generally considered to have limited self-association compared to more polar compounds, the P=O group's electron-donating capacity allows for weak interactions that can become significant under certain conditions, affecting its solvation behavior and reactivity osti.gov.
Solvent-Ligand Interaction Dynamics
The interaction between butyl phosphates and various solvents is critical for their application in extraction and as reaction media. TBP exhibits strong solvation capabilities due to the polarity of the phosphoryl group, which can interact with polar solvents, and the nonpolar nature of the butyl chains, which interact favorably with nonpolar solvents.
Interaction with Water: TBP has low solubility in water, but it can undergo hydrolysis in aqueous media, particularly under acidic or basic catalysis osti.gov. The interaction with water molecules involves hydrogen bonding between the phosphoryl oxygen and water, and potential hydrogen bonding between water and the butyl groups. However, the hydrophobic nature of the butyl chains limits extensive solvation by water.
Interaction with Organic Solvents: TBP is miscible with many organic solvents, including hydrocarbons (like kerosene and dodecane), alcohols, and ethers. The interaction dynamics depend on the solvent's polarity and hydrogen-bonding capacity. In nonpolar solvents, van der Waals forces and dipole-dipole interactions dominate. In more polar organic solvents, hydrogen bonding can play a more significant role, influencing the structure and reactivity of the TBP-solvent system. For instance, in solvent extraction, the choice of diluent significantly impacts the extraction efficiency and the behavior of TBP under irradiation akjournals.com.
Dimer and Trimer Formation Studies
Mechanistic investigations into the reactivity of butyl phosphates, particularly Tri-n-butyl phosphate (TBP), have revealed a propensity for self-association, leading to the formation of dimers and trimers. These oligomeric species play a significant role in understanding the behavior of TBP in various chemical processes, including solvent extraction. Research employing advanced spectroscopic and computational techniques has quantified these associations and explored the factors influencing their formation.
Experimental Investigations: FTIR Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy has been a cornerstone in elucidating the self-association behavior of Tri-n-butyl phosphate (TBP). By analyzing the vibrational modes of the TBP molecule, researchers can identify and quantify the formation of aggregates. Studies indicate that TBP molecules, in practical concentration ranges, associate not only into dimers, as previously suggested, but also into trimers researchgate.netnih.govacs.orgacs.org. Careful deconvolution of FTIR spectra allows for the determination of equilibrium constants governing these dimerization and trimerization processes.
The extent of self-association is demonstrably influenced by the surrounding diluent solvent. For linear alkane solvents, a trend has been observed where increasing the alkane chain length leads to a decrease in dimerization while concurrently promoting trimerization researchgate.netacs.orgacs.org. Conversely, branched alkanes, such as iso-octane, exhibit higher dimerization constants compared to their linear counterparts researchgate.netacs.orgacs.org. These solvent-dependent behaviors are attributed to intermolecular van der Waals interactions between the butyl tails of TBP molecules and the diluent hydrocarbon chains, as well as dipole-dipole interactions between TBP molecules researchgate.netacs.org.
Table 1: Dimerization and Trimerization Constants of TBP in n-Dodecane
| Association Type | Equilibrium Constant (M⁻¹) | Method | Reference |
| Dimerization | 1.68 ± 0.06 | FTIR | acs.org |
| Trimerization | 0.78 ± 0.12 | FTIR | acs.org |
Computational Investigations: Molecular Dynamics Simulations
Complementary to experimental methods, molecular dynamics (MD) simulations have provided microscopic insights into the formation of TBP aggregates nih.govosti.govosti.govescholarship.orgresearchgate.net. These simulations, utilizing optimized force fields for TBP and diluent molecules like n-dodecane, can predict potential mean forces (PMF) and radial distribution functions (RDFs) to identify the criteria for aggregate formation nih.govosti.govresearchgate.net. MD studies have corroborated the existence of TBP trimers at higher concentrations, in addition to dimers nih.govosti.gov. Furthermore, MD simulations have yielded dimerization and trimerization constants that align well with experimental FTIR data, reinforcing the understanding of these association phenomena nih.govosti.govescholarship.orgresearchgate.net. These computational approaches also aid in understanding TBP isomerism and its role in aggregate formation nih.govosti.govosti.gov.
Factors Influencing Dimer and Trimer Formation
The formation of TBP dimers and trimers is governed by several key factors:
Solvent Polarity and Structure: The nature of the diluent solvent significantly impacts the equilibrium of self-association. Nonpolar alkane solvents, with varying chain lengths and degrees of branching, influence the strength of intermolecular van der Waals forces, thereby affecting dimerization and trimerization constants researchgate.netacs.orgacs.org.
Intermolecular Forces: Both van der Waals interactions between the alkyl chains of TBP and the diluent, and dipole-dipole interactions between TBP molecules themselves, are critical drivers for self-association researchgate.netacs.org.
Concentration: While dimers are observed across a range of concentrations, trimers are more prominently identified at higher TBP concentrations nih.govosti.gov.
Catalytic Applications of Butyl Phosphate Compounds and Derivatives
Butyl Phosphates as Catalysts in Organic Transformations
Mono- and dibutyl phosphates, often used in a mixture known as n-Butyl Acid Phosphate (B84403), serve as effective acid catalysts for key organic reactions. Their utility is particularly noted in esterification and transesterification processes, where they facilitate the conversion of alcohols and carboxylic acids or the exchange of alkoxy groups in esters.
n-Butyl acid phosphate, which consists of an equimolar mixture of monobutyl and dibutyl phosphate, is utilized as an industrial esterification catalyst. ihanskorea.com The Brønsted acidity of the P-OH groups is central to its catalytic activity, enabling the protonation of substrates to facilitate nucleophilic attack. This catalytic action is leveraged in the synthesis of various esters and as a curing agent for resins and coatings. ihanskorea.com
The esterification of butyl phosphate itself is a significant area of research. For instance, monobutyl phosphate can be selectively converted to dibutyl phosphate through microwave-assisted esterification with butanol, using an ionic liquid catalyst. thieme-connect.com Further alkylation under similar conditions can yield tributyl phosphate. thieme-connect.com This stepwise synthesis highlights the role of butyl phosphates as both reactants and products in esterification sequences, allowing for the controlled production of specific phosphate esters.
Table 4.1: Microwave-Assisted Esterification of Butyl Phosphates
| Reactant | Product | Catalyst | Temperature (°C) | Selectivity (%) |
| Monobutyl phosphate | Dibutyl phosphate | [bmim][BF4] | 200 | ~95 |
| Dibutyl phosphate | Tributyl phosphate | N/A (Alkylation) | N/A | N/A |
Data sourced from studies on microwave-assisted synthesis pathways. thieme-connect.com
Dibutyl phosphate has been identified as an effective organocatalyst for transesterification reactions. sigmaaldrich.com This process is fundamental to various industrial applications, including the production of biodiesel, where triglycerides are converted into fatty acid alkyl esters. jbiochemtech.comnih.gov While many transesterification reactions employ strong mineral acids or bases, organocatalysts like dibutyl phosphate offer a milder alternative. sigmaaldrich.comnih.gov
The efficiency of transesterification can also be achieved using heterogeneous catalysts composed of metal phosphates, such as those of aluminum, gallium, and iron. These solid catalysts are highly active and selective, with the added benefit of being easily separated from the reaction mixture, which simplifies product purification and catalyst recycling. google.com The use of butanol in such reactions, catalyzed by materials like niobium phosphate, leads to the formation of fatty acid butyl esters, which are valuable as fuel additives. researchgate.net
Supported Butyl Phosphate Catalysts
To overcome the challenges of separating homogeneous catalysts from reaction products, catalytic species can be immobilized on solid supports. This approach combines the high activity of molecular catalysts with the practical advantages of heterogeneous systems, such as enhanced stability and reusability.
Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.netadvanceseng.com Their tunable structures and high surface areas make them ideal platforms for heterogeneous catalysis. researchgate.netuchicago.edu MOFs can be functionalized to introduce specific catalytic sites, a process that can be achieved by modifying the organic linkers before synthesis or by post-synthetic modification of the final framework. advanceseng.comuchicago.eduresearchgate.net
Introducing phosphate groups onto the MOF structure can create powerful solid acid catalysts. researchgate.net These phosphate moieties can act as Brønsted acid sites, while coordinatively unsaturated metal sites in the MOF nodes can function as Lewis acids. This combination results in a bifunctional catalyst capable of promoting complex, multi-step reactions. The catalytic activity of such functionalized MOFs is highly dependent on the nature and distribution of these active sites within the porous structure. researchgate.net
Zirconium phosphates (ZrPs) are layered inorganic materials recognized for their exceptional thermal and chemical stability, making them robust heterogeneous catalysts. sigmaaldrich.com The surface of zirconium phosphate features both Brønsted acid sites (from P-OH groups) and Lewis acid sites (from Zr⁴⁺ centers), allowing it to catalyze a wide array of acid-driven transformations. sigmaaldrich.com
The catalytic performance of ZrPs can be tailored by modifying their structure and composition. For example, creating organic derivatives, known as zirconium phosphonates, by introducing organic groups allows for the tuning of surface properties like hydrophobicity and acidity. These materials have demonstrated high efficiency in various reactions, including the conversion of biomass-derived levulinic acid into n-butyl levulinate, a valuable biofuel component. The catalyst's high water tolerance and reusability make it a sustainable choice for industrial processes. sigmaaldrich.com
Table 4.2: Performance of Zirconium Phosphate in Levulinic Acid Esterification
| Catalyst Type | Reactants | Product | Key Advantages |
| Mesoporous Zirconium Phosphate | Levulinic Acid, n-Butanol | n-Butyl Levulinate | High surface area, tunable acidity, excellent thermal and chemical stability, water tolerant. sigmaaldrich.com |
Applications in Polymer Science and Materials Chemistry
Butyl phosphate compounds are also integral to polymer and materials science, where they function as catalysts for polymerization, curing agents for resins, and as additives that impart specific properties to materials. ihanskorea.comguidechem.com
n-Butyl acid phosphate is used commercially as a polymerizing agent and as a curing catalyst and accelerator for resins and coatings. ihanskorea.com In catalytic polymerization, phosphate esters can form as essential intermediates that facilitate olefin oligomerization. afpm.org
More specifically, dibutyl phosphate (DBuP) has emerged as a potent, commercially available organocatalyst for the ring-opening polymerization (ROP) of cyclic esters. researchgate.net This method is used to synthesize well-defined, bio-based polyesters such as polylactide (PLA) and polycaprolactone (PCL). DBuP operates through a bifunctional activation mechanism, allowing for bulk polymerizations at high temperatures with minimal side reactions. researchgate.net This process can produce a variety of polymer architectures, including homopolymers, diblock copolymers, and end-functionalized polymers with controlled molecular weights and narrow dispersities. researchgate.net
Table 4.3: Dibutyl Phosphate (DBuP) in Ring-Opening Polymerization
| Monomer | Polymer | Molecular Weight Range (kg mol⁻¹) | Dispersity (Đm) |
| ε-caprolactone (CL) | Polycaprolactone (PCL) | 2.1 - 55 | 1.08 - 1.31 |
| L-lactide (LA) | Polylactide (PLA) | 2.1 - 55 | 1.08 - 1.31 |
| δ-valerolactone (VL) | Polyvalerolactone (PVL) | 2.1 - 55 | 1.08 - 1.31 |
| Trimethylene carbonate (TMC) | Poly(trimethylene carbonate) | 2.1 - 55 | 1.08 - 1.31 |
Data from studies on DBuP-catalyzed bulk polymerizations. researchgate.net
Phosphorus-Based Compounds as Flame Retardants
Phosphorus-based compounds are an important class of halogen-free flame retardants used to improve the fire resistance of polymeric materials. nih.gov Their mechanism of action is complex and can occur in either the solid phase (condensed phase) or the gas phase of a fire, and sometimes in both simultaneously. nih.govmwflameretardant.com The specific actions depend on the chemical structure of the phosphorus compound and its interaction with the polymer during pyrolysis. nih.govmdpi.com
General Mechanisms of Action:
Condensed-Phase Mechanism : In the solid material, the phosphorus-containing flame retardant can thermally degrade to produce phosphoric acid. mwflameretardant.comflameretardants-online.com This acid then acts as a catalyst for dehydration, promoting the formation of a carbonaceous char layer on the surface of the material. mwflameretardant.comcnrs.fr This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, which slows down the combustion process. flameretardants-online.comcnrs.fr The polyphosphoric acid formed can create a glassy coating on the char, further enhancing its protective properties. cnrs.fr This mechanism is particularly effective in oxygen-containing polymers like polyesters, polyurethanes, and cellulose (B213188). mwflameretardant.comcnrs.fr
Gas-Phase Mechanism : Certain organophosphorus compounds are volatile enough to be released into the flame during combustion. mdpi.com In the gas phase, they act as radical scavengers. mwflameretardant.com They decompose to form phosphorus-containing radical species, such as PO•, which interrupt the high-energy radical chain reactions (involving H• and OH• radicals) that sustain the flame. mwflameretardant.comflameretardants-online.com This "flame inhibition" effect reduces the flame's intensity and propagation. nih.gov
Butyl Phosphate Compounds in Flame Retardancy:
Tributyl phosphate (TBP), an organophosphorus compound with the chemical formula (CH₃CH₂CH₂CH₂O)₃PO, is utilized as both a plasticizer and a flame retardant. wikipedia.orgbritannica.com It is recognized for its use in cellulose esters (like nitrocellulose), cellulose-based fabrics such as cotton, plastics, and resins. wikipedia.orgrockchemicalsinc.com Dibutyl phosphate also serves as a flame-retardant additive in materials like plastics, coatings, and textiles. enke-chem.com
Research has demonstrated the effectiveness of tributyl phosphate in imparting flame resistance to various substrates. Studies on its application to leather showed that TBP can significantly enhance fire retardancy. ijstr.org In one study, leather treated with a 21% concentration of TBP by a padding finishing technique resulted in non-ignition during horizontal flammability tests. ijstr.org
Another area of research involves the synergistic effect of TBP with nitrogen-containing compounds. The combination of tributyl phosphate with additives like urea, guanidine carbonate, or melamine formaldehyde has been shown to improve flame retardant efficacy in cotton. pnnl.govresearchgate.net This synergism is attributed to the formation of a protective polymeric coating composed of phosphorus-nitrogen-oxygen species on the char surface during burning. pnnl.govresearchgate.net
The effectiveness of flame retardant treatments is often measured by the Limiting Oxygen Index (LOI), which is the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of a material. A higher LOI value indicates better flame retardancy. Research on vegetable-tanned leathers treated with varying concentrations of Tributyl Phosphate (TBP) provides quantitative data on its performance.
| Material | TBP Concentration (%) | Limiting Oxygen Index (LOI) (%) |
|---|---|---|
| Mimosa Vegetable Tanned Leather | 0 | 26.1 |
| Mimosa Vegetable Tanned Leather | 7 | 31.2 |
| Mimosa Vegetable Tanned Leather | 14 | 34.5 |
| Mimosa Vegetable Tanned Leather | 21 | 39.7 |
| Tara Vegetable Tanned Leather | 0 | 27.3 |
| Tara Vegetable Tanned Leather | 7 | 28.9 |
| Tara Vegetable Tanned Leather | 14 | 31.4 |
| Tara Vegetable Tanned Leather | 21 | 34.9 |
Data sourced from a 2018 study on the flame retardant effect of TBP in vegetable-tanned leathers. dergipark.org.tr
As a trialkyl phosphate ester, TBP's primary flame retardant action can involve volatilization into the gas phase, contributing to flame inhibition. researchgate.netvaltris.com However, its ability to promote char and form protective layers, especially in synergy with other compounds, indicates a role in the condensed phase as well. pnnl.gov
Role of Butyl Phosphates in Solvent Extraction Systems
Tri-n-butyl Phosphate (B84403) (TBP) as a Metal Ion Extractant
Tri-n-butyl phosphate (TBP) is a highly effective organophosphorus extractant, widely utilized in hydrometallurgical processes for the separation of metal ions. whiterose.ac.ukdecachem.com Its primary application is in the nuclear industry, specifically in the PUREX (Plutonium Uranium Reduction Extraction) process, for the reprocessing of spent nuclear fuel. iaea.orgnih.gov TBP's success as an extractant is attributed to its excellent chemical stability and favorable physical properties. iaea.org It forms stable, hydrophobic complexes with certain metal ions, particularly those in high oxidation states, which are soluble in organic solvents. decachem.comwikipedia.org This allows for their selective transfer from an aqueous phase, typically a nitric acid solution, to an organic phase composed of TBP dissolved in a suitable diluent. decachem.comllnl.gov
TBP is the solvent of choice for all commercial nuclear reprocessing operations, where it is used to separate and purify uranium and plutonium from fission products and other nuclides. iaea.org In the PUREX process, uranium (as U(VI)) and plutonium (as Pu(IV)) are selectively extracted from a nitric acid solution into an organic phase containing TBP, usually in a concentration of 15-40% in a diluent like kerosene (B1165875) or dodecane. wikipedia.orgllnl.gov
The extraction mechanism involves the formation of neutral nitrate complexes that are solvated by TBP molecules. Tetravalent and hexavalent actinides are effectively extracted into the organic phase as nitrate complexes, such as Pu(NO₃)₄(TBP)₂ and UO₂(NO₃)₂(TBP)₂. researchgate.net The high nitric acid concentration in the aqueous phase drives the extraction of these actinide complexes into the organic phase. llnl.gov The efficiency of this separation is crucial, with recovery efficiencies of 99.9% being a standard requirement. iaea.org After the removal of fission products, plutonium and uranium can be selectively stripped back into an aqueous phase by altering chemical conditions, such as reducing Pu(IV) to the inextractable Pu(III) state. llnl.gov
The presence of TBP degradation products, such as dibutylphosphoric acid (HDBP), can affect the extraction process by forming strong complexes with actinides, which can complicate the back-extraction step. researchgate.net
TBP is also effective in the extraction and separation of lanthanides and other rare earth elements (REEs). decachem.com The extraction of trivalent rare-earth metal nitrates by TBP solutions typically results in the formation of a trisolvate complex, Ln(NO₃)₃·3TBP, in the organic phase. osti.gov The process is influenced by factors such as the concentration of TBP, the pH of the aqueous solution, and the concentration of nitrate ions, which act as a salting-out agent. researchgate.netresearchgate.net
Studies have shown that TBP can extract a high percentage of certain REEs. For instance, under optimal conditions, about 95% of neodymium, 90% of cerium, and 87% of lanthanum can be extracted from a nitric acid solution. researchgate.net However, the separation of individual REEs from each other using TBP is challenging due to their similar chemical properties, often resulting in low separation factors. inl.gov Competitive extraction studies between different lanthanides have shown that for a light-heavy pair like Nd(III) and Ho(III), the heavier Ho(III) is preferentially extracted at higher pressures and temperatures in supercritical CO₂ systems. rsc.org
The selectivity of TBP for certain metal ions is a key aspect of its utility. TBP demonstrates superior extraction capabilities for Pu(IV) over many fission products, including Zr(IV). acs.orgnih.gov This selectivity can be explained by differences in the electronic structures and stability of the complexes formed. acs.orgnih.gov
Computational studies using density functional theory (DFT) have investigated the complexation of TBP with Pu(IV) and Zr(IV). These studies show that the most stable complexes formed are Pu(NO₃)₄·2TBP and Zr(NO₃)₄·2TBP. acs.orgresearchgate.net The calculated extraction energies for these complexes are -73.1 kcal/mol for Pu(IV) and -57.6 kcal/mol for Zr(IV). acs.orgnih.gov The significantly larger extraction energy for the Pu(IV) system is consistent with the observed high selectivity for plutonium extraction in the PUREX process. acs.orgnih.gov Analysis of the molecular bonds reveals a considerable amount of ionic character in the metal-oxygen bonds for both the TBP and nitrate ligands. acs.orgnih.gov
Zirconium(IV) can also form complexes with TBP, and its presence can enhance the extraction of other species like pertechnetate (TcO₄⁻) through the formation of mixed complexes. iaea.orgnih.gov
Influence of Diluents on Extraction Efficiency
In solvent extraction systems, the extractant (TBP) is dissolved in an organic diluent. The diluent's role is not merely as a carrier; it significantly influences the extraction process by modifying the physical properties of the organic phase and interacting with the extractant and the extracted complex. whiterose.ac.uk The choice of diluent is a critical parameter in designing an efficient and economical solvent extraction process. researchgate.netchemrxiv.org
An ideal diluent for a solvent extraction process should possess a range of specific characteristics. whiterose.ac.ukscispace.com These criteria are based on physical properties, chemical stability, safety, and economic factors.
Key Selection Criteria for Organic Diluents:
Physical Properties: Low viscosity, low density, and low surface tension are desirable to facilitate better phase mixing and separation. whiterose.ac.ukiaea.org The diluent should also have a high solvency for the extractant and the resulting metal complex to prevent the formation of a third phase. whiterose.ac.uk
Chemical Properties: The diluent must be chemically inert, showing high stability and low solubility in the aqueous phase to minimize solvent loss. whiterose.ac.uk It should not interact strongly with the extractant, as this can lower the concentration of free extractant and reduce extraction efficiency. whiterose.ac.ukresearchgate.net
Safety and Environmental: A high flash point and low volatility are crucial for safe operation. whiterose.ac.uk Low toxicity and biodegradability are also important environmental considerations. researchgate.netchemrxiv.org
Economic Factors: The diluent should have a low cost and be readily available. whiterose.ac.ukscispace.com
Commonly used diluents include aliphatic hydrocarbons (like kerosene and n-dodecane), aromatic hydrocarbons, and mixtures of these. whiterose.ac.ukiaea.org Studies on the extraction of Neodymium(III) with TBP have shown that extraction efficiencies are generally highest with aliphatic diluents, followed by mixed aliphatic-aromatic, and lowest with purely aromatic diluents. whiterose.ac.ukresearchgate.net This is often attributed to stronger interactions between aromatic diluents and TBP, which reduces the concentration of free TBP available for metal extraction. whiterose.ac.uk
Phase disengagement, or the separation of the organic and aqueous phases after mixing, is a critical step in solvent extraction operations. The speed of this separation significantly impacts the throughput and efficiency of the process. The choice of diluent has a direct effect on the phase disengagement time. whiterose.ac.uk
Generally, systems using aromatic diluents exhibit faster phase disengagement times compared to those with aliphatic diluents. whiterose.ac.ukresearchgate.netchemrxiv.org This is despite aliphatic diluents often providing higher extraction efficiencies. whiterose.ac.ukresearchgate.net The physical properties of the diluent, such as density and viscosity, play a significant role. Blending TBP with a diluent of low specific gravity and viscosity helps to attain desirable physical properties, permitting greater dispersal and more rapid phase disengagement. iaea.org
The following table summarizes the general influence of diluent type on key extraction parameters for TBP systems:
| Diluent Type | Extraction Efficiency | Phase Disengagement Time |
| Aliphatic | Higher | Slower |
| Aromatic | Lower | Faster |
| Mixed Aliphatic-Aromatic | Intermediate | Intermediate |
Therefore, the selection of a diluent often involves a trade-off between achieving high extraction efficiency and ensuring rapid and efficient phase separation. researchgate.net
Effect on Loading Capacity and Third-Phase Formation
The loading capacity of a solvent system refers to the maximum concentration of a metal species that can be extracted into the organic phase. Tri-n-butyl phosphate (TBP) is known for its high metal loading capacity, which minimizes the volume of solvent required in industrial applications. iaea.org For example, in uranium refining, a 40% TBP concentration can achieve a uranium loading of 120 g/L while maintaining adequate phase disengagement and relatively low viscosity. iaea.org However, high metal loading can lead to a phenomenon known as third-phase formation.
Third-phase formation is the splitting of the organic phase into two distinct layers: a light organic phase and a dense, solute-rich heavy organic phase, often called the "third phase". researchgate.netacs.org This phenomenon is a significant concern in solvent extraction as it can disrupt the process, cause flooding in counter-current extractors, and in nuclear reprocessing, lead to the accumulation of fissile materials, creating potential criticality issues. acs.orgresearchgate.netpnnl.gov
The formation of this third phase occurs when the concentration of the extracted metal-TBP complex exceeds its solubility in the organic diluent. iaea.orgpnnl.gov Several factors influence this phenomenon:
Diluent Type : The choice of diluent strongly affects the tendency for third-phase formation. whiterose.ac.ukiaea.org Aliphatic diluents, especially those with longer carbon chains like n-dodecane, are more prone to third-phase formation than aromatic diluents. whiterose.ac.ukiaea.org
Metal Ion Concentration : A solution of 1.1 M TBP in n-dodecane can form a third phase when extracting tetravalent metal ions like Thorium (Th), Plutonium (Pu), or Zirconium (Zr) once the metal concentration in the organic phase surpasses a certain limit, known as the Limiting Organic Concentration (LOC). researchgate.net
Aqueous Phase Acidity : The LOC is also dependent on the concentration of nitric acid (HNO₃) in the aqueous phase, generally decreasing as the acid concentration increases. researchgate.net
TBP Degradation Products : Radiolytic and hydrolytic degradation of TBP can produce dibutyl phosphate (DBP) and monobutyl phosphate (MBP). acs.orgpnnl.gov These degradation products can form strong complexes with metals and promote the formation of a third phase. acs.org
| Factor | Effect on Third-Phase Formation Tendency | Reference |
|---|---|---|
| High Metal Loading | Increases | iaea.orgresearchgate.net |
| Diluent Type (Aliphatic vs. Aromatic) | Higher in Aliphatic (e.g., n-dodecane) | whiterose.ac.ukiaea.org |
| Aliphatic Chain Length | Increases with longer chains | iaea.org |
| Aqueous Acidity (e.g., HNO₃) | Increases (by lowering LOC) | researchgate.net |
| Presence of Degradation Products (DBP) | Promotes formation | acs.org |
Role of Butyl Phosphates in Acid Purification
Tri-n-butyl phosphate (TBP) is an effective extractant not only for metals but also for acids. This property is leveraged in various industrial purification processes. iaea.org TBP's selectivity allows for the separation of acids from aqueous solutions containing impurities.
Purification of Wet-Process Phosphoric Acid
Wet-process phosphoric acid (WPA), produced by reacting phosphate rock with sulfuric acid, is a crucial intermediate for fertilizers and other industries. mdpi.com However, this process introduces numerous impurities (such as iron, aluminum, magnesium, fluorine, and sulfates) into the acid, which must be removed for many applications. mdpi.comgct.com.tn Solvent extraction using TBP is an efficient and economical method for WPA purification. semanticscholar.org
The process involves using TBP, often mixed with other solvents, to selectively extract phosphoric acid (H₃PO₄) from the impure aqueous solution. gct.com.tn
Mixed Solvent Systems : TBP is frequently used in combination with other solvents to optimize the purification process. For instance, mixtures of TBP and methyl isobutyl ketone (MIBK) have been investigated, with an optimal MIBK content of 55% yielding the highest purification performance. gct.com.tn While TBP has a higher selectivity for H₃PO₄ than MIBK, the mixture can offer advantages from each component. gct.com.tn Similarly, mixtures of TBP and cyclohexanol have been shown to be highly efficient, achieving an H₃PO₄ extraction yield of over 85% in a multi-stage counter-current extraction process. semanticscholar.orgresearchgate.net
Process Parameters : The efficiency of the extraction is influenced by several factors. Studies have shown that the distribution factor of phosphoric acid increases with its initial concentration. openchemicalengineeringjournal.comresearchgate.net For example, as the initial P₂O₅ concentration rose from 5.38% to 25.61%, the distribution factor for TBP increased from 0.120 to 0.320. openchemicalengineeringjournal.com Other parameters like temperature, solvent concentration, and the organic-to-aqueous phase ratio also play a crucial role in optimizing the extraction efficiency. semanticscholar.org
| Solvent System | Key Finding | Reference |
|---|---|---|
| TBP and Methyl Isobutyl Ketone (MIBK) | Optimal purification was achieved with a solvent mixture containing 55% MIBK. | gct.com.tn |
| TBP and Cyclohexanol | Achieved an H₃PO₄ extraction yield of 85.08% in a reciprocating plate extraction column. | semanticscholar.org |
| TBP and Di-isopropyl ether (IPE) | A mixture of 95% TBP and 5% IPE is used in a counter-current process for PA purification. | mdpi.com |
Advanced Solvent Systems Utilizing Butyl Phosphates
To enhance the efficiency and selectivity of extraction processes, researchers are developing advanced solvent systems that incorporate TBP with novel components like ionic liquids.
Integration with Ionic Liquids for Enhanced Extraction
Ionic liquids (ILs) are salts with low melting points that are being explored as alternative solvents in separation processes due to their unique properties. nih.gov Combining TBP with specific ionic liquids has shown significant potential for enhancing the extraction of metal ions, particularly lithium, from brines. researchgate.netresearchgate.net
In these systems, TBP acts as the primary extractant, while the ionic liquid serves as a co-extraction reagent or a synergistic medium. researchgate.netresearchgate.net For example, the use of 1-butyl-3-methylimidazolium hexafluorophosphate ([C₄mim][PF₆]) or 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (BMI-TFSI) in conjunction with TBP has been shown to dramatically increase the extraction efficiency of lithium from salt lake brines. researchgate.netresearchgate.net
Research has demonstrated that a TBP/[C₄mim][PF₆] system can greatly increase lithium extraction efficiency compared to conventional organic solvents. researchgate.net Similarly, a system employing TBP and 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl) imide ([C₄mim][NTf₂]) achieved a single extraction efficiency of 92.37% for lithium. researchgate.net The extraction mechanism in these systems often involves solvation of the metal ion by TBP followed by a cation exchange with the ionic liquid. researchgate.net
| Ionic Liquid | Target Ion | Key Result | Reference |
|---|---|---|---|
| 1-butyl-3-methylimidazolium hexafluorophosphate ([C₄mim][PF₆]) | Lithium (Li⁺) | Greatly increased extraction efficiency compared to conventional systems. | researchgate.net |
| 1-hexyl-3-methylimidazolium hexaflorophosphate ([C₆mim][PF₆]) | Lithium (Li⁺) | TBP in this ionic liquid was found to be a very effective medium for Li⁺ extraction. | researchgate.net |
| 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (BMI-TFSI) | Lithium (Li⁺) | High extraction efficiency of Li was obtained from brine containing co-existing metals. | researchgate.net |
| 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl) imide ([C₄mim][NTf₂]) | Lithium (Li⁺) | Achieved a single extraction efficiency of 92.37%. | researchgate.net |
Environmental Biogeochemistry and Degradation Pathways of Butyl Phosphates
Biotic Degradation Mechanisms
The biodegradation of butyl phosphates is a critical process in their environmental attenuation, primarily driven by microbial activity. Various microorganisms have demonstrated the ability to utilize these compounds as sources of essential nutrients, thereby breaking them down into less complex and often less harmful substances.
Enzymatic Hydrolysis Pathways Leading to Mono-n-butyl Phosphate (B84403) (1-Butyl Phosphate)
The microbial degradation of tributyl phosphate (TBP) to mono-n-butyl phosphate (MBP) occurs through a stepwise enzymatic hydrolysis process. This sequential dealkylation is catalyzed by a series of enzymes that cleave the ester bonds. The initial step involves the action of a phosphotriesterase, which hydrolyzes TBP to dibutyl phosphate (DBP) and n-butanol. Subsequently, a phosphodiesterase acts on DBP, removing another butyl group to yield mono-n-butyl phosphate (MBP) and a second molecule of n-butanol. The final step in this pathway, the hydrolysis of MBP to inorganic phosphate and n-butanol, is catalyzed by a phosphomonoesterase, often referred to as a phosphatase nih.gov.
Identification and Characterization of Butyl Phosphate-Degrading Microorganisms
A diverse range of bacteria capable of degrading tributyl phosphate and its derivatives have been isolated from various environments, including contaminated soils and industrial sites. These microorganisms exhibit the ability to utilize TBP as a sole source of carbon and phosphorus for their growth nih.govresearchgate.net.
Phylogenetic analysis has identified several key genera of bacteria involved in butyl phosphate degradation. These include members of the classes Bacilli, β-Proteobacteria, and γ-Proteobacteria nih.gov. Specific genera that have been identified include Alcaligenes, Providencia, Delftia, Ralstonia, and Bacillus nih.govresearchgate.net. Additionally, species of Pseudomonas and Sphingobium have been reported to efficiently degrade TBP researchgate.net.
Studies have characterized the degradation capabilities of some of these isolates. For example, Providencia sp. BGW4 and Delftia sp. BGW1 were found to degrade 61.0 ± 2.8% and 57.0 ± 2.0% of TBP, respectively, within four days nih.gov. The degradation often follows first-order kinetics, with rate constants for various isolates ranging from 0.0024 to 0.0099 h⁻¹ nih.gov. Some of these isolates are capable of tolerating and degrading TBP concentrations as high as 5 mM nih.govresearchgate.net.
| Microorganism | Identified Genera/Species | Degradation Capability | Reference |
|---|---|---|---|
| Bacteria | Alcaligenes, Providencia, Delftia, Ralstonia, Bacillus | Able to use TBP as a sole carbon and phosphorus source. Can tolerate and degrade up to 5 mM TBP. | nih.govresearchgate.net |
| Bacteria | Providencia sp. BGW4 | 61.0 ± 2.8% TBP degradation in 4 days. | nih.gov |
| Bacteria | Delftia sp. BGW1 | 57.0 ± 2.0% TBP degradation in 4 days. | nih.gov |
| Bacteria | Sphingobium sp. RSMS | Efficient degradation of TBP and hydrolysis of mono-n-butyl phosphate via an acid phosphatase. | nih.gov |
| Bacteria | Pseudomonas sp. | Reported to degrade TBP. | researchgate.net |
Microbial Utilization of Butyl Phosphates as Carbon and Phosphorus Sources
The ability of certain microorganisms to use butyl phosphates as their sole source of carbon and phosphorus is a key driver of their biodegradation in the environment nih.govresearchgate.net. By breaking down these compounds, microbes gain access to essential nutrients for their metabolic processes and growth. The cleavage of the ester bonds releases butanol, which can be utilized as a carbon and energy source, and inorganic phosphate, a critical nutrient for cellular functions. This metabolic capability is particularly significant in nutrient-limited environments, where organophosphorus compounds can represent a valuable resource. The complete mineralization of TBP to n-butanol and inorganic phosphate by strains like Sphingobium sp. RSMS highlights the potential of these bacteria for bioremediation, as they leave no toxic residues in the medium.
Abiotic Degradation Processes
Hydrolytic Degradation in Aquatic Environments
Hydrolysis is a significant abiotic degradation pathway for butyl phosphates in aquatic environments. This process involves the reaction of the compound with water, leading to the cleavage of the ester bonds. The hydrolysis of tributyl phosphate is a stepwise process that produces dibutyl phosphate, mono-n-butyl phosphate, and ultimately orthophosphoric acid osti.gov. This reaction can be catalyzed by both acids and bases osti.gov.
The rate of hydrolysis is influenced by factors such as temperature and pH. Studies on the hydrolysis of dibutyl phosphate have shown that the reaction follows quasi-first-order kinetics, with the rate increasing exponentially with temperature xml-journal.net. For instance, in a 2.0 mol/L HNO₃ medium, the first-order hydrolysis rate constant for dibutyl phosphate increased from 6.30 × 10⁻³ s⁻¹ at 110 °C to 2.10 × 10⁻¹ s⁻¹ at 150 °C xml-journal.net. The activation energy for this first-order hydrolysis has been calculated to be 111.0 kJ/mol xml-journal.net. While the rate of hydrolysis is faster in the aqueous phase compared to the organic phase, the low solubility of TBP in water means that reactions in the organic phase can also be important osti.gov.
| Temperature (°C) | First-Order Hydrolysis Rate Constant (s⁻¹) for Dibutyl Phosphate | Reference |
|---|---|---|
| 110 | 6.30 × 10⁻³ | xml-journal.net |
| 150 | 2.10 × 10⁻¹ | xml-journal.net |
Indirect Photo-Oxidation Pathways
Indirect photo-oxidation, also known as indirect photolysis, is another abiotic process that can contribute to the degradation of butyl phosphates in sunlit surface waters. This process occurs when other substances in the water, known as photosensitizers, absorb sunlight and produce highly reactive chemical species that then react with and degrade the butyl phosphate molecules.
A primary mechanism of indirect photo-oxidation involves the formation of hydroxyl radicals (•OH). These radicals can be generated through the photolysis of substances like hydrogen peroxide (H₂O₂) or nitrate ions. Tributyl phosphate itself is a poor absorber of UV-C light, meaning it does not readily undergo direct photolysis nih.gov. However, in the presence of a source of hydroxyl radicals, such as the UV/H₂O₂ advanced oxidation process, TBP can be effectively degraded nih.gov. The reaction with hydroxyl radicals leads to the breakdown of the TBP molecule, with mineralization ultimately yielding carbon dioxide, water, hydrogen ions, and phosphate.
Environmental Fate and Transport Considerations for this compound
The environmental presence of this compound, also known as mono-n-butyl phosphate (MBP or MnBP), is predominantly as a degradation intermediate of the widely used industrial chemical, tributyl phosphate (TBP). nih.govnih.gov TBP is utilized as a plasticizer, flame retardant, antifoaming agent, and a solvent in nuclear fuel reprocessing. nih.govtandfonline.comwikipedia.org Consequently, the environmental fate and transport of this compound are intrinsically linked to the degradation pathways of its parent compound, TBP.
TBP is recognized as a stable and persistent compound in various environments. nih.govnih.gov Organophosphate esters (OPEs) as a class are now considered ubiquitous environmental contaminants. tandfonline.comresearchgate.net They enter ecosystems through multiple pathways, including industrial effluents, atmospheric deposition, and riverine inputs from sources like wastewater treatment plants. nih.gov While some OPEs, particularly chlorinated variants, exhibit high persistence, studies in coastal sediments have shown that effective degradation can occur, with microbial activity playing a significant role. nih.govmdpi.com
The transport of these compounds is governed by their physicochemical properties. While some OPEs can undergo long-range atmospheric transport, those with higher water solubility are more readily removed from the atmosphere through wet deposition. mdpi.com
Degradation Pathways
The primary degradation route for tributyl phosphate in the environment is sequential hydrolysis, which can be either a biotic or an abiotic process. This process involves the stepwise removal of butyl groups, leading to the formation of dibutyl phosphate (DBP), then this compound (MBP), and ultimately inorganic orthophosphate and n-butanol. who.intatamanchemicals.comclemson.edu
Abiotic Degradation: Abiotic hydrolysis of TBP can occur in acidic, neutral, or alkaline conditions, though the rate is highly dependent on pH and temperature. atamanchemicals.cominchem.org While some estimates suggest very long hydrolysis half-lives (e.g., 9.9 to 11.5 years at pH 5 to 9), the process is accelerated under stronger acidic or alkaline conditions and at elevated temperatures. clemson.edunih.govscispace.com For instance, in one study, 0.195% of TBP hydrolyzed in five days in the presence of 7.2M nitric acid at room temperature. scispace.com The complete hydrolysis ultimately yields 1-butanol and phosphoric acid. atamanchemicals.com
Biodegradation: Biodegradation is a crucial pathway for the removal of TBP and its metabolites from the environment. Research has identified several bacterial strains capable of degrading TBP. nih.gov Strains such as Sphingomonas sp. and Sphingobium sp. can utilize TBP as a sole source of carbon and phosphorus for growth. nih.govnih.gov The biodegradation mechanism involves phosphatase enzymes that hydrolyze TBP to DBP and subsequently to this compound. nih.gov
Further microbial action degrades this compound, releasing phosphate and n-butanol. nih.govresearchgate.net The n-butanol produced is also typically utilized by the same microorganisms as a carbon source, preventing the accumulation of this intermediate. nih.gov Studies in coastal sediments have demonstrated that microbial communities significantly enhance the degradation of OPEs compared to abiotic processes alone. nih.gov
Environmental Persistence and Mobility
The environmental persistence of this compound itself is linked to the rate of its formation from DBP and its subsequent degradation to phosphate. As an intermediate, its concentration in the environment depends on the relative rates of these two processes.
The mobility of TBP and its degradation products in soil and water is influenced by their partitioning behavior. The octanol-water partition coefficient (log Kow) for TBP is around 4.0, indicating a tendency to sorb to organic matter in soil and sediment. inchem.org This sorption can limit its mobility in aqueous systems but also make it more persistent in solid matrices.
Bioconcentration factors (BCF) measured for TBP in various fish species are considered low to moderate, ranging from 6 to 49. who.intnih.gov This suggests a low potential for TBP and, by extension, its more water-soluble metabolites like this compound, to bioaccumulate in aquatic food webs. nih.gov
Interactive Data Tables
Table 1: Physicochemical Properties of Tributyl Phosphate (TBP) Influencing Environmental Fate (Properties of the primary parent compound of this compound)
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₇O₄P | nih.gov |
| Boiling Point | 180-183 °C at 22 mmHg | sigmaaldrich.com |
| Melting Point | -79 °C | sigmaaldrich.com |
| Density | 0.979 g/mL at 25 °C | sigmaaldrich.com |
| Vapor Pressure | 7.3 mmHg at 150 °C | sigmaaldrich.com |
| Water Solubility | Soluble (1mL in 165mL) | sigmaaldrich.com |
| Log Kow (Octanol-Water Partition Coefficient) | 3.99 - 4.01 | who.intinchem.org |
Table 2: Degradation Products of Tributyl Phosphate (TBP)
| Parent Compound | Intermediate Products | Final Products | Degradation Pathway | Source |
| Tributyl Phosphate (TBP) | Dibutyl Phosphate (DBP) | n-Butanol | Biotic/Abiotic Hydrolysis | nih.govatamanchemicals.comclemson.edunih.gov |
| This compound (MBP) | Orthophosphate |
Table 3: Reported Degradation Rates for Organophosphate Esters (OPEs)
| Compound | Medium | Conditions | Half-life (days) | Source |
| Various OPEs | Coastal Sediment | Abiotic | 23.3 - 77.0 | nih.gov |
| Various OPEs | Coastal Sediment | Biotic | 16.8 - 46.8 | nih.gov |
| Tributyl Phosphate | Mississippi River Water | Biotic (Indigenous Microbes) | 90.8% degradation to CO₂ in 28 days | atamanchemicals.com |
Advanced Analytical Techniques for Butyl Phosphate Characterization
Chromatographic Methodologies
Chromatography is a fundamental technique for separating and analyzing complex mixtures. Various chromatographic methods have been developed and optimized for the specific analysis of butyl phosphates.
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, mono- and di-n-butyl phosphate (B84403) are non-volatile. Therefore, a derivatization step is necessary to convert them into more volatile esters, typically through methylation with reagents like diazomethane, before GC analysis. iaea.org
A procedure has been developed for the determination of tributyl phosphate (TBP), dibutyl phosphate (HDBP), and monobutyl phosphate (H2MBP) in kerosene (B1165875) solutions. iaea.org In this method, HDBP and H2MBP are converted into their methyl esters by reacting with a diazomethane solution prior to GC injection. iaea.org
Selective detectors are often employed to enhance sensitivity and selectivity for phosphorus-containing compounds:
Nitrogen-Phosphorus Detector (NPD): This detector is highly selective for compounds containing nitrogen and phosphorus. scioninstruments.comagilent.com The NPD offers excellent sensitivity for organophosphorus compounds, making it well-suited for trace analysis. akjournals.comakjournals.com Its principle involves the ionization of sample components in a low gas flow plasma energized by a thermionic bead, which is usually coated with alkali metals. agilent.com
Flame Photometric Detector (FPD): The FPD is also highly selective for phosphorus and sulfur-containing compounds. akjournals.comakjournals.com It can be used to analyze butyl phosphates up to the sub-ppm level. researchgate.net However, the performance of both NPD and FPD detectors can sometimes deteriorate due to fouling, especially from the deposition of organic solvents on detector components. akjournals.com
Mass Spectrometry (MS): When coupled with GC, MS provides definitive identification of compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. nih.gov GC-MS has been used to monitor the degradation of TBP and identify its byproducts. researchgate.net Gas chromatography-tandem mass spectrometry (GC-MS/MS) offers even greater specificity and has been used to identify isomeric coupling products of TBP under radiolysis. nih.gov
A study comparing GC with ion chromatography for the analysis of di-n-butyl phosphate (DBP) found that while GC is a standard technique, it can be more time-consuming than IC. researchgate.net
| Technique | Detector | Key Findings/Parameters | Application |
|---|---|---|---|
| Gas Chromatography (GC) | Nitrogen-Phosphorus Detector (NPD) | Highly selective for nitrogen and phosphorus compounds. scioninstruments.comagilent.com Potential for fouling of the thermionic bead can affect sensitivity. akjournals.comakjournals.com | Quantification of TBP in organic solvents up to 2 ppm level. akjournals.com |
| Flame Photometric Detector (FPD) | Selective for phosphorus compounds; can analyze TBP to sub-ppm levels. akjournals.comresearchgate.net Prone to fouling from organic solvents. akjournals.com | Analysis of TBP in organic phase. akjournals.com | |
| Mass Spectrometry (MS/MS) | Provides definitive identification of isomers and degradation products. nih.govresearchgate.net | Identification of isomeric TBP-TBP dimers and TBP-inhibitor coupling products. nih.gov |
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for analyzing non-volatile compounds without the need for derivatization. For compounds like butyl phosphates that lack a strong UV chromophore, a universal detector such as a Refractive Index (RI) detector is applicable. akjournals.comchromforum.org
An HPLC method using an RI detector has been successfully used to determine TBP concentrations down to 2 ppm in aqueous nitric acid solutions. akjournals.comakjournals.com This approach is advantageous as it allows for the direct analysis of aqueous samples without prior extraction steps. akjournals.com Since the analysis is performed at ambient temperature, issues related to the thermal instability of the analyte are avoided. akjournals.com
Ion chromatography is a highly effective method for the determination of ionic species like mono- and di-n-butyl phosphate. researchgate.netiaea.org The technique utilizes the anionic properties of DBP and MBP in basic media for their separation on an anion-exchange resin, followed by suppressed conductivity detection. iaea.org
IC has been extensively used for the analysis of DBP and MBP, which are degradation products of TBP in nuclear fuel reprocessing. unt.edunih.gov The analysis can be challenging due to matrix interferences, such as high concentrations of uranium and nitrate, which can lead to inadequate recovery and separation. unt.edu However, specific sample preparation methods have been developed to address these issues. unt.edu
Studies have compared different anion-exchange resins for the separation of DBP and MBP. For instance, the Dionex AS5A resin was found to provide a very efficient separation between DBP and nitrite ions, a common interference. nih.gov The detection limits for the AS5A column were reported as 0.13 µM for MBP and 0.71 µM for DBP. nih.gov A typical IC method might use a sodium carbonate and sodium hydroxide eluent for separation on a Metrosep A Supp 5 column. iaea.org
| Parameter | Details | Reference |
|---|---|---|
| Technique | Ion Chromatography (IC) with suppressed conductivity detection | researchgate.netiaea.org |
| Analytes | Mono-butyl phosphate (MBP) and Di-butyl phosphate (DBP) | iaea.orgnih.gov |
| Column Example | Metrosep A Supp 5 (250 x 4 mm) or Dionex AS5A | iaea.orgnih.gov |
| Mobile Phase Example | Na₂CO₃ + NaOH | iaea.org |
| Detection Limits (Dionex AS5A) | 0.13 µM for MBP; 0.71 µM for DBP | nih.gov |
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of a wide range of compounds, including organophosphate esters. ntnu.nonih.gov This method combines the separation power of HPLC with the definitive identification capabilities of mass spectrometry.
LC-MS/MS has been used for the determination of tri(n-butyl)phosphate (TnBP) residues in various matrices. cancer.gov In one method, TnBP is analyzed by monitoring the positive ion transition of m/z 267 to m/z 99. cancer.gov An analytical method using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) was developed to simultaneously measure nine different organophosphate esters in milk powder, using a deuterated TBP isotope (tri-n-butyl phosphate-d27) as an internal standard to compensate for matrix effects. nih.gov This method achieved low limits of detection (0.1-0.25 µg/kg) and quantification (below 1.5 µg/kg). nih.gov Electrospray ionization (ESI) is a common ionization technique used for the direct determination of MBP and DBP without prior separation. researchgate.net
Spectroscopic Characterization
Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in a compound.
Fourier Transform Infrared (FTIR) spectroscopy is an important technique for the qualitative analysis and structural elucidation of organophosphate esters like butyl phosphate. jetir.orgchalcogen.ro The method is based on the principle that atoms within a molecule vibrate at specific frequencies, and these vibrations correspond to the absorption of infrared radiation. jetir.org
FTIR spectroscopy has been used to discriminate between TBP and its degradation products, HDBP and H2MBP. chalcogen.roresearchgate.net The FTIR spectrum of TBP is characterized by the absence of a hydroxyl group band and the presence of C-H stretching bands and a P=O stretching band. chalcogen.ro The spectra of HDBP and H2MBP are similar to each other but can be distinguished from TBP. chalcogen.ro The intensity of the P=O stretching vibration (observed between 1283 and 1310 cm⁻¹) is greater in TBP compared to its degradation products. chalcogen.ro The appearance of a broad band between 2250 cm⁻¹ and 2370 cm⁻¹ can be indicative of HDBP in a TBP/n-dodecane mixture. researchgate.net By analyzing changes in absorption bands, FTIR can be used to monitor the degradation of TBP. jetir.org
| Compound | Key FTIR Spectral Features | Reference |
|---|---|---|
| Tributyl phosphate (TBP) | Absence of hydroxyl band; C-H stretching bands (e.g., 3024 cm⁻¹, 3084 cm⁻¹); Stronger P=O stretching intensity (e.g., 1297 cm⁻¹). | chalcogen.ro |
| Dibutyl phosphate (HDBP) | Appearance of a broad band at 2250-2370 cm⁻¹ in TBP/n-dodecane solvent. | researchgate.net |
| Monobutyl phosphate (H2MBP) | Spectrum is very similar to HDBP; Decreased transmittance intensity of C-H stretching compared to TBP due to the presence of the hydroxyl group. | chalcogen.ro |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ³¹P) for Solution Speciation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structures and studying the behavior of chemical species in solution. For organophosphorus compounds like butyl phosphates, both proton (¹H) and phosphorus-31 (³¹P) NMR are particularly informative. The user's query included Tin-119 (¹¹⁹Sn) NMR; however, this technique is not applicable to the analysis of organophosphate compounds as it is specific to tin-containing substances. No literature was found applying ¹¹⁹Sn NMR to butyl phosphate characterization.
¹H NMR Spectroscopy: Proton NMR provides detailed information about the hydrogen atoms within a molecule, allowing for the characterization of the butyl chains. Chemical shifts and coupling constants in ¹H NMR are sensitive to the electronic environment, which can change significantly upon interaction with other species in solution. For example, in studies of solvent extraction systems, changes in the ¹H NMR chemical shifts of protons on the alkyl chains, particularly those alpha to the phosphate oxygen (—CH₂—O—P), can indicate the formation of complexes and solvates. While specific ¹H NMR speciation studies on mono-butyl phosphate are not extensively detailed in readily available literature, the methodology is demonstrated in studies of other organophosphorus extractants. For instance, the speciation and interactions in nitric acid extraction with amines have been effectively studied by observing the peak shifts of the α-CH₂ groups and the protons associated with acid molecules. chemrxiv.org
³¹P NMR Spectroscopy: Phosphorus-31 is a 100% naturally abundant, spin-1/2 nucleus, making ³¹P NMR a highly sensitive and direct method for studying phosphate compounds. The chemical shift of the ³¹P nucleus is highly dependent on the nature of the substituents on the phosphorus atom and its coordination environment. This sensitivity is invaluable for solution speciation studies.
Changes in the solvent, pH, or the formation of complexes with metal ions or other solutes will result in a change in the ³¹P chemical shift. Research on dibutyl phosphate (DBP), a related compound, has shown that ³¹P NMR chemical shift changes can be used to determine acid dissociation constants (Ka) in various polar solvents. aiche.org The chemical shift differences between DBP and the non-acidic TBP in the same solvents were found to reflect the intermolecular interactions involving the P—OH group in DBP. aiche.org This approach allows for the quantitative study of equilibria in solution. The ³¹P NMR signals for phosphate groups generally appear at a lower magnetic field (higher ppm value) as the basicity of the group increases. amazonaws.com
Table 1: Representative ³¹P NMR Chemical Shift Ranges for Phosphorus Compounds
| Compound Type | Chemical Shift Range (δ, ppm) |
| Phosphoric Acid (85%) | 0 (Reference) |
| Phosphate Esters (e.g., (RO)₃PO) | +5 to -15 |
| Phosphonic Acids (e.g., RP(O)(OH)₂) | +15 to +35 |
| Phosphines (e.g., R₃P) | +60 to -65 |
| Note: Chemical shifts are relative to 85% H₃PO₄. The exact shift depends on the specific structure, solvent, and concentration. |
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the molecular structure and bonding within a sample. It is particularly useful for identifying functional groups and characterizing changes in molecular conformation. The technique is complementary to infrared (IR) spectroscopy and is well-suited for the analysis of both organic and inorganic species.
For butyl phosphates, Raman spectroscopy can identify characteristic vibrational modes associated with the phosphate group and the butyl chains. A Density Functional Theory (DFT) study has simulated the Raman spectra for mono-n-butyl phosphate (H₂MBP), di-n-butyl phosphate (HDBP), and tri-n-butyl phosphate (TBP), providing insight into their key spectral features. chalcogen.ro
Key vibrational modes for butyl phosphates include:
P=O Stretching: The phosphoryl stretch is a strong, characteristic band. In TBP, this is observed around 1283-1310 cm⁻¹. primeprocesssafety.com
P-O-C Stretching: Vibrations associated with the phosphate ester bonds typically appear in the 1000-1100 cm⁻¹ region.
C-H Stretching: The butyl chains give rise to strong bands in the 2800-3100 cm⁻¹ region. chemrxiv.org The specific positions and shapes of these bands can provide information on the conformation of the alkyl groups.
In the simulated spectrum of mono-n-butyl phosphate (H₂MBP), distinct shifts in the C-H stretching bands were noted compared to TBP, with bands appearing at 3053 cm⁻¹ and 3032 cm⁻¹. A key distinguishing feature for H₂MBP and HDBP is the presence of bands associated with the hydroxyl (O-H) group, which are absent in TBP. chalcogen.ro
Table 2: Calculated Key Raman Bands for Butyl Phosphate Species
| Compound | Vibrational Mode | Wavenumber (cm⁻¹) |
| Mono-n-butyl phosphate (H₂MBP) | C-H Stretch | 3053, 3032 |
| Di-n-butyl phosphate (HDBP) | C-H Stretch | 3089, 3022 |
| Tri-n-butyl phosphate (TBP) | C-H Stretch | 3081, 3022 |
| Data sourced from a DFT computational study. chalcogen.ro |
Thermal Analysis Techniques
Thermogravimetric Analysis (TGA) for Thermal Stability Studies
Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a primary method for determining the thermal stability and decomposition profile of materials. mdpi.com The output, a TGA curve (thermogram), plots mass loss versus temperature.
When analyzing a compound like 1-butyl phosphate, TGA can determine the onset temperature of decomposition, the temperatures of maximum decomposition rates, and the mass of any residual material. The decomposition of organophosphates can be a multi-step process, involving the breakdown of the butyl chains and the phosphate ester bonds. who.int
The general procedure for TGA involves heating a small sample (typically 1-10 mg) on a sensitive microbalance within a furnace at a constant heating rate (e.g., 10 or 20 K/min) under a controlled atmosphere (e.g., nitrogen for inert decomposition or air for oxidative stability). paralab.pt The resulting data is crucial for assessing the safe handling and processing temperatures of the chemical.
Table 3: General Temperature Ranges for Mass Loss Events in TGA of Organic Materials
| Temperature Range | Associated Event |
| < 200 °C | Evaporation of volatile impurities or bound water |
| 200 - 500 °C | Decomposition of primary organic structure |
| > 500 °C | Decomposition of more stable organic fragments or char |
| Note: These are general ranges and the specific decomposition temperatures for this compound would need to be determined experimentally. |
Accelerating Rate Calorimetry (ARC) for Reactive Thermal Behavior
Accelerating Rate Calorimetry (ARC) is a specialized technique for studying the thermal and pressure-generating behavior of exothermic reactions under near-adiabatic conditions. primeprocesssafety.comresearchgate.net It is considered a benchmark method for assessing thermal hazards and simulating thermal runaway scenarios. aiche.orghoneywell.com The ARC measures the self-heating rate of a sample as a function of temperature, allowing for the determination of key safety parameters like the onset temperature of exothermic activity, time to maximum rate (TMR), and adiabatic temperature rise. aiche.org
ARC studies have been extensively performed on tri-n-butyl phosphate (TBP), particularly concerning its reactive hazards with nitric acid, a system relevant to nuclear fuel reprocessing. These studies are critical for defining safe operating limits. Although ARC data for mono-butyl phosphate is not available, the results for TBP illustrate the powerful capability of this technique.
In a typical ARC experiment using the "Heat-Wait-Search" mode, a sample is heated to a starting temperature and then monitored for any self-heating. primeprocesssafety.com If the rate of temperature increase exceeds a set threshold (e.g., 0.02 °C/min), the instrument switches to an adiabatic mode, where the surrounding temperature is controlled to match the sample temperature, thus preventing heat loss. primeprocesssafety.comresearchgate.net This allows the runaway reaction to be tracked in terms of both temperature and pressure.
Research on 30 wt% TBP in various diluents reacting with 4N nitric acid has shown that the onset of exothermic reactions occurs in the range of 105-130 °C, accompanied by a significant pressure rise. This pressurization is attributed to the breakdown of the TBP structure.
Table 4: ARC Data for 30 wt % TBP in Various Diluents with 4N HNO₃ (1:1 ratio)
| Diluent | Onset Temp (°C) | Max Self-Heat Rate (°C/min) | Temp at Max Rate (°C) | Max Pressure (bar) |
| n-dodecane | 118.8 | 0.04 | 129.8 | 3.5 |
| iso-dodecane | 129.4 | 0.02 | 131.6 | 1.8 |
| Heavy normal paraffin | 123.5 | 0.03 | 129.0 | 2.5 |
| Odorless Kerosene | 105.5 | 0.04 | 123.0 | 2.0 |
| Data adapted from Chandran et al., Org. Process Res. Dev. 2014. |
Emerging Analytical Approaches
Dielectric-Based Determination Methods
Dielectric-based measurement is an emerging, non-destructive approach for the quantitative analysis of chemical mixtures. This method relies on the differences in the dielectric constant (relative permittivity) of the components in a mixture. The dielectric constant of a material quantifies its ability to store electrical energy in an electric field and is a unique physical property for each substance.
This technique is particularly suitable for online process monitoring due to its rapid and non-invasive nature. For butyl phosphates, this method can be used to determine their concentration in non-polar organic solvents. A study has demonstrated a dielectric-based approach for the determination of TBP in dodecane, where the significant difference in their dielectric constants (TBP: ~8.0, dodecane: ~2.0) allows for sensitive measurement.
Table 5: Dielectric Constants of Relevant Compounds at Room Temperature
| Compound | Dielectric Constant (ε) |
| Tri-n-butyl phosphate (TBP) | 8.0 - 8.3 |
| n-Butyl alcohol | 17.8 |
| Dodecane | 2.0 |
| Water | 80.1 |
| Values are approximate and can vary with temperature and frequency. |
This technique represents a promising alternative to traditional chromatographic methods for process control where butyl phosphate concentrations need to be monitored in real-time.
Theoretical and Computational Chemistry of Butyl Phosphate Systems
Quantum Chemical Calculations
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in providing detailed insights into the electronic structure, molecular geometry, and reactivity of butyl phosphate (B84403).
Density Functional Theory (DFT) for Molecular Structure and Electronic Properties
DFT calculations have been employed to determine optimized molecular structures, including bond lengths and angles, for various butyl phosphate derivatives. These calculations also provide crucial information about electronic properties such as charge distribution and dipole moments, which are vital for understanding intermolecular interactions and chemical behavior. Studies on tri-n-butyl phosphate (TBP) and its degradation products, di-n-butyl phosphate (HDBP) and mono-n-butyl phosphate (H2MBP), reveal that the presence of hydroxyl groups in HDBP and H2MBP significantly increases their dipole moments compared to TBP researchgate.netchalcogen.ro. For instance, TBP exhibits a dipole moment around 3.0-3.3 D, while its derivatives possess higher values researchgate.netosti.gov. These electronic properties influence how these molecules interact with solvents and other chemical species osti.gov.
Table 8.1.1: DFT-Calculated Electronic Properties of Butyl Phosphate Derivatives
| Compound | Dipole Moment (D) (approx.) | Computational Method | Reference |
| Tri-n-butyl phosphate (TBP) | 3.0 - 3.3 | DFT | researchgate.netosti.gov |
| Di-n-butyl phosphate (HDBP) | Higher than TBP | DFT | researchgate.netchalcogen.ro |
| Mono-n-butyl phosphate (H2MBP) | Higher than TBP | DFT | researchgate.netchalcogen.ro |
DFT calculations have also been used to determine the standard enthalpies of formation for TBP, HDBP, and H2MBP in both gas and liquid phases, providing thermodynamic data relevant to their stability and reactivity researchgate.net. For example, the calculated gas-phase enthalpies of formation for TBP, HDBP, and H2MBP are approximately -1281.7 ± 24.4, -1229.4 ± 19.6, and -1176.7 ± 14.8 kJ mol⁻¹, respectively researchgate.net. These calculations help in understanding the energetic landscape of these molecules and their potential transformation pathways.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, provides insights into the chemical reactivity and stability of molecules researchgate.netmdpi.com. The HOMO-LUMO energy gap (ΔEgap) is a key descriptor, where a smaller gap generally indicates higher reactivity and lower kinetic stability, while a larger gap suggests greater stability researchgate.netmdpi.com. Studies comparing TBP with its degradation products, HDBP and H2MBP, indicate that TBP possesses a larger HOMO-LUMO energy bandgap than its derivatives researchgate.netchalcogen.ro. This suggests that TBP is generally more stable than HDBP and H2MBP, which is consistent with the presence of reactive hydroxyl groups in the latter compounds researchgate.netchalcogen.ro. The HOMO-LUMO transitions are also utilized to predict reactive sites within the molecule, aiding in the understanding of reaction mechanisms researchgate.netmdpi.com.
Computational Thermodynamics of Butyl Phosphate Reactions
Standard Enthalpies of Formation
Accurate thermodynamic data, such as standard enthalpies of formation, are fundamental for characterizing chemical species and predicting their behavior in reactions. Recent computational investigations have focused on providing precise values for key butyl phosphate compounds, including tributyl phosphate (TBP), di-(n-butyl) phosphate (HDBP), and mono-(n-butyl) phosphate (H₂MBP). These calculations often employ high-level quantum chemical methods, combining advanced electronic correlation treatments with extrapolations to complete basis sets to achieve high accuracy researchgate.net.
The predicted standard enthalpies of formation for these compounds in both the gas and liquid phases are presented in Table 1. The liquid-phase values are derived by incorporating solvation enthalpies, often calculated using models like the Conductor-like Screening Model for Real Solvents (COSMO-RS), which accounts for the influence of the solvent environment researchgate.netarxiv.org.
Derivatives and Analogues of Butyl Phosphate in Specialized Research
Structure-Reactivity Relationships in Alkyl Phosphate (B84403) Series
The chemical behavior and reactivity of alkyl phosphates are intrinsically linked to their molecular structure, specifically the number and length of alkyl chains attached to the phosphate core and the presence of any hydroxyl groups. Tributyl phosphate (TBP), a neutral triester, is known for its stability and strong complexation ability with metal ions, making it a primary extractant in processes like PUREX (Plutonium Uranium Redox Extraction) for nuclear fuel reprocessing chalcogen.roresearchgate.netnih.govwho.intnih.govinl.gov. In contrast, di-n-butyl phosphate (DBP) and mono-n-butyl phosphate (MBP) are hydrolysis products of TBP chalcogen.roresearchgate.netosti.govresearchgate.net. These partially esterified forms possess acidic hydroxyl groups, which significantly alter their properties.
TBP (Tri-n-butyl phosphate): A neutral molecule with three n-butyl groups attached to the phosphate oxygen atoms. It exhibits good thermal stability and resistance to oxidation who.intosti.gov. Its reactivity is primarily associated with its ability to act as a Lewis base, coordinating with metal ions through the phosphoryl oxygen. Theoretical studies indicate TBP has the lowest total energy and the largest HOMO-LUMO energy bandgap among the butyl phosphates, suggesting greater stability compared to its hydrolysis products chalcogen.roresearchgate.net. Its dipole moment is also the lowest, contributing to its less polar nature and solubility in organic solvents chalcogen.roresearchgate.net.
DBP (Di-n-butyl phosphate): Contains one acidic hydroxyl group, making it a weak acid. This acidic proton influences its solubility and complexation behavior, often leading to different extraction characteristics compared to TBP chalcogen.roresearchgate.netresearchgate.netgoogle.com. DBP is more polar than TBP due to the presence of the hydroxyl group.
MBP (Mono-n-butyl phosphate): Possesses two acidic hydroxyl groups, making it a dibasic acid. It is more polar and generally less stable than DBP and TBP chalcogen.roresearchgate.net. The increased number of hydroxyl groups allows for stronger hydrogen bonding and potential for polymerization or self-association, which can influence its viscosity and other physical properties sci-hub.se.
The structure-reactivity relationship is crucial for understanding how these compounds interact in various chemical environments. For instance, the presence of hydroxyl groups in DBP and MBP can lead to different extraction mechanisms and efficiencies for metal ions compared to the neutral TBP. Theoretical calculations show that the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is smaller for DBP and MBP than for TBP, indicating potentially higher reactivity for the partially esterified forms chalcogen.roresearchgate.net.
Modified Butyl Phosphate Structures for Enhanced Performance
To optimize the performance of butyl phosphates in specialized applications, their structures are often modified. These modifications can involve altering the alkyl chains, introducing functional groups, or creating synergistic mixtures with other extractants.
Substituted Tri-n-butyl Phosphate Analogues for Actinide Uptake
In the nuclear industry, particularly for spent nuclear fuel reprocessing, the efficient and selective extraction of actinides (e.g., americium, curium, uranium, plutonium) is paramount nih.govinl.govresearchgate.netresearchgate.netasme.orgtandfonline.comsandia.goviaea.orgiaea.org. While TBP is a well-established extractant, research has explored derivatives and analogues to improve extraction efficiency, selectivity, and resistance to radiolysis.
Studies have investigated the use of synergic combinations of neutral organophosphorus ligands with acidic β-diketones for enhanced separation of trivalent actinides. For example, dibutyl N,N-diethylcarbamylmethylenephosphonate (DBDECMP) combined with β-diketones has shown promising results, achieving a separation factor (SFAm/Cm) of 2.65 ± 0.21 rsc.org. These modified phosphonates, which are structurally related to butyl phosphates, offer improved performance by forming more stable complexes or altering the solvation environment.
Furthermore, research into alternative diluents for TBP, such as carbonates of fluorinated alcohols, has aimed to reduce flammability while maintaining extraction capabilities for actinides researchgate.net. While TBP solutions in fluorinated carbonates showed lower extraction ability compared to hydrocarbon diluents, they still achieved over 99.9% extraction of tetra- and hexavalent actinides researchgate.net.
Butyl Phosphate Moieties in Ionic Liquid Design
Butyl phosphate anions, particularly dibutyl phosphate (DBP), have been incorporated into ionic liquids (ILs) to create novel materials with tunable properties for various applications, including cellulose (B213188) dissolution, electrochemistry, and as reaction media sigmaaldrich.comtandfonline.comrsc.orgtandfonline.comdiva-portal.orgmadridge.orgacs.orgrsc.orgsigmaaldrich.comrsc.org. These ionic liquids are typically formed by combining imidazolium (B1220033) or phosphonium (B103445) cations with dialkyl phosphate anions.
Imidazolium-Based Dialkyl Phosphate Ionic Liquids
Imidazolium-based dialkyl phosphate ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) dibutylphosphate (B49430) (EMIM-DBP) and 1-butyl-3-methylimidazolium dibutylphosphate (BMIM-DBP), are notable for being halogen-free, hydrolytically stable, and possessing low viscosities and melting points sigmaaldrich.comrsc.orgtandfonline.comsigmaaldrich.com. These properties make them attractive alternatives to conventional ionic liquids.
Properties and Applications: These ILs have demonstrated thermal stability up to 240 °C tandfonline.comtandfonline.com and can exhibit excellent flame-retardant properties, with phosphonium-based dibutylphosphates forming inorganic phosphates upon decomposition that suppress ignition sigmaaldrich.com. They have been explored for dissolving cellulose, acting as electrolytes in supercapacitors with electrochemical stability windows up to 6.8 V diva-portal.org, and serving as reaction media. For instance, imidazolium dialkyl phosphate ILs have shown better cellulose dissolution properties than pyrrolidinium (B1226570) analogues and are less toxic to bacteria, suggesting suitability for biomass pretreatment tandfonline.comtandfonline.com.
Table 1: Properties of Selected Imidazolium-Based Dialkyl Phosphate Ionic Liquids
| Ionic Liquid Name | Cation | Anion | Thermal Stability (°C) | Viscosity (mPas) | Cellulose Dissolution | Reference |
| 1-Ethyl-3-methylimidazolium dibutylphosphate (EMIM-DBP) | 1-Ethyl-3-methylimidazolium | Dibutyl Phosphate | ~240 | Lower than pyrrolidinium | Yes | sigmaaldrich.comtandfonline.comtandfonline.com |
| 1-Butyl-3-methylimidazolium dibutylphosphate (BMIM-DBP) | 1-Butyl-3-methylimidazolium | Dibutyl Phosphate | ~240 | Higher than EMIM-DBP | Yes | sigmaaldrich.comtandfonline.comtandfonline.com |
| 1-(3-hydroxypropyl)-3-methylimidazolium dibutyl phosphate | 1-(3-hydroxypropyl)-3-methylimidazolium | Dibutyl Phosphate | ~240 | Very viscous | Yes | tandfonline.com |
| 1,3-dimethylimidazolium dimethylphosphate ([MMIM][DMP]) | 1,3-dimethylimidazolium | Dimethyl Phosphate | ~240 | - | Yes | acs.org |
Note: Viscosity data are comparative or indicative as presented in the sources.
Acyclic Phosphates in Biochemical Research
Acyclic phosphates, including derivatives and analogues of butyl phosphates, play a role in biochemical research, particularly in understanding enzyme mechanisms. While direct use of butyl phosphates in biological systems might be limited due to their lipophilicity or potential toxicity, related structures serve as valuable probes.
Phosphate Analogues in Enzyme Mechanism Studies
Phosphate analogues are critical tools for studying enzymes that catalyze reactions involving phosphate transfer or hydrolysis. These analogues are designed to mimic the transition states or stable intermediates of enzymatic reactions, providing insights into catalytic mechanisms.
Phosphonates as Phosphate Mimics: Phosphonates, where a carbon atom replaces one oxygen atom in the phosphate backbone, are often used as isosteric mimics of phosphates. They offer greater stability to hydrolysis and protease degradation compared to natural phosphates, making them suitable for mimicking unstable intermediates like carboxy-phosphates researchgate.net. These compounds have been employed as competitive inhibitors in studies of glycolytic enzymes, phosphatases, and viral DNA polymerases researchgate.net.
Metal Fluoride (B91410) Complexes: Metal fluoride complexes, such as AlF4-, MgF3-, and BeF3-, are recognized for their ability to mimic the geometry and charge distribution of transition states in phosphoryl transfer reactions. These complexes, when bound to enzymes, provide structural and mechanistic information about enzymes involved in nucleotide metabolism and phosphate group transfer nih.gov. For example, AlF4- mimics the "in-line" anionic transition state for phosphoryl transfer, while MgF3- mimics trigonal bipyramidal transition states nih.gov.
While specific butyl phosphate derivatives might not be the primary focus in all biochemical studies, the broader class of organophosphorus compounds and their analogues are instrumental in dissecting complex enzymatic pathways.
Compound Name Table
| Common Abbreviation | Full Chemical Name |
| TBP | Tributyl Phosphate |
| DBP | Dibutyl Phosphate |
| MBP | Monobutyl Phosphate |
| DBDECMP | Dibutyl N,N-diethylcarbamylmethylenephosphonate |
| EMIM-DBP | 1-Ethyl-3-methylimidazolium dibutylphosphate |
| BMIM-DBP | 1-Butyl-3-methylimidazolium dibutylphosphate |
| [MMIM][DMP] | 1,3-dimethylimidazolium dimethylphosphate |
| [EMIM][DEP] | 1-Ethyl-3-methylimidazolium diethylphosphate |
| [BMIM][DMP] | 1-n-butyl-3-methylimidazolium dimethylphosphate |
| [EMPyrr][DEP] | 1-Ethyl-3-methylpyrrolidinium diethylphosphate |
| [BMPyrr][DBP] | 1-Butyl-3-methylpyrrolidinium dibutylphosphate |
Future Research Directions in Butyl Phosphate Chemistry
Development of Novel Synthetic Routes for Specific Butyl Phosphate (B84403) Isomers
The selective synthesis of specific butyl phosphate isomers, including monobutyl, dibutyl, and tributyl phosphates, as well as their various branched-chain counterparts (e.g., sec-butyl and tert-butyl), remains a significant challenge. Traditional synthesis methods often yield mixtures of these esters, necessitating complex and costly purification processes. Future research will prioritize the development of novel synthetic routes that offer high selectivity and yield for desired isomers.
Key research directions include:
Stereoselective Catalysis: The design and application of novel catalysts that can direct the phosphorylation of butanol isomers with high stereoselectivity will be a major focus. This could involve the use of chiral catalysts or enzymatic approaches to produce enantiomerically pure butyl phosphate derivatives, which may have unique applications in areas such as asymmetric catalysis and materials science.
Green Chemistry Approaches: There is a growing emphasis on developing more environmentally friendly synthetic methods. This includes the use of greener solvents, milder reaction conditions, and catalysts that can be easily recovered and reused. Research into solvent-free reaction conditions and the use of solid acid catalysts are promising avenues for reducing the environmental impact of butyl phosphate synthesis.
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for process automation. The development of flow chemistry methods for the selective synthesis of butyl phosphate isomers could lead to more efficient and scalable production processes.
A comparison of traditional and potential future synthetic methods is outlined below:
| Feature | Traditional Synthesis | Future Novel Routes |
| Selectivity | Often produces mixtures of isomers. | High selectivity for specific isomers (mono-, di-, tri-, and stereoisomers). |
| Catalysts | Often uses corrosive and hazardous reagents like phosphorus oxychloride. | Development of reusable, non-toxic, and highly selective catalysts (e.g., solid acids, enzymes). |
| Reaction Conditions | Can require harsh conditions (high temperatures and pressures). | Milder reaction conditions, potentially at room temperature and pressure. |
| Environmental Impact | Can generate significant waste and use hazardous solvents. | Focus on green solvents, solvent-free conditions, and atom economy. |
| Process Technology | Primarily batch processing. | Integration of continuous flow chemistry for improved efficiency and scalability. |
Exploration of Advanced Catalytic Applications in Sustainable Chemistry
While butyl phosphates are well-known as solvents and extractants, their potential as catalysts or catalyst components in sustainable chemical transformations is an emerging area of research. Their unique properties, such as their ability to act as ligands and their thermal stability, make them attractive candidates for a range of catalytic applications.
Future research in this area will likely focus on:
Phosphorus-Based Catalysis: Investigating the use of butyl phosphates as organocatalysts or as ligands for metal-based catalysts in various organic transformations. Phosphorus-based catalysts are gaining attention as more sustainable alternatives to precious metal catalysts for reactions such as hydrogenation and cross-coupling.
Phase-Transfer Catalysis: Butyl phosphates, particularly quaternary ammonium (B1175870) salts derived from them, could be explored as efficient phase-transfer catalysts. These catalysts can facilitate reactions between reactants in different phases (e.g., an aqueous phase and an organic phase), which is a key principle of green chemistry.
Biocatalysis: The enzymatic synthesis and modification of butyl phosphates could open up new avenues for their application. Enzymes could be used to produce specific isomers with high purity or to functionalize butyl phosphates for specific catalytic purposes.
Refined Understanding of Environmental Transformation Pathways
The widespread use of butyl phosphates, particularly tributyl phosphate (TBP), has led to their presence in various environmental compartments. A refined understanding of their environmental fate and transformation pathways is crucial for assessing their environmental impact and developing effective remediation strategies.
Future research will aim to:
Biodegradation Mechanisms: While it is known that microorganisms can biodegrade butyl phosphates, the specific enzymes and metabolic pathways involved are not fully understood. nih.gov Research will focus on identifying and characterizing the key microbial species and enzymes responsible for the breakdown of different butyl phosphate isomers. Studies have shown that TBP can be completely biodegraded within hours under certain conditions, with the release of inorganic phosphate. nih.gov
Photodegradation Processes: The role of sunlight in the degradation of butyl phosphates in aquatic environments is an important area of investigation. ut.ac.ir Research will explore the mechanisms of direct and indirect photodegradation, including the identification of photoproducts and the influence of environmental factors such as pH and the presence of natural photosensitizers. ut.ac.ir Studies have demonstrated that photocatalytic degradation using materials like TiO2 can be a highly efficient method for removing TBP from water. iaea.org
Hydrolysis under Environmental Conditions: The hydrolysis of butyl phosphates to dibutyl phosphate (DBP) and monobutyl phosphate (MBP) is a key transformation pathway. osti.gov Future studies will focus on determining the rates of hydrolysis under a range of environmentally relevant conditions (e.g., different pH values, temperatures, and water compositions) to improve the accuracy of environmental fate models. nist.gov The hydrolysis of tert-butylphenyl diphenyl phosphate has been shown to produce phenol, tert-butylphenol, and diphenyl phosphate as biodegradation products. nih.gov
| Transformation Pathway | Key Research Questions | Potential Findings |
| Biodegradation | What are the key microbial species and enzymatic pathways involved in the degradation of different butyl phosphate isomers? | Identification of novel enzymes and microorganisms for bioremediation applications. |
| Photodegradation | What are the primary photochemical reaction mechanisms and the resulting degradation products in natural waters? | Improved models for predicting the persistence of butyl phosphates in sunlit environments. |
| Hydrolysis | How do environmental factors (pH, temperature, salinity) influence the rate and products of hydrolysis for various butyl phosphate isomers? | More accurate predictions of butyl phosphate persistence and transformation in different aquatic systems. |
Integration of Butyl Phosphates in Next-Generation Separation Technologies
Tributyl phosphate (TBP) has a long history of use as an extractant in hydrometallurgical processes, most notably in the PUREX process for the reprocessing of nuclear fuel and in the extraction of rare earth elements. wikipedia.orgdecachem.com Future research will focus on enhancing the efficiency and sustainability of these processes and exploring new applications for butyl phosphates in advanced separation technologies.
Key areas of development include:
Synergistic Solvent Extraction Systems: Investigating the use of TBP in combination with other extractants to create synergistic systems with improved selectivity and extraction efficiency for specific metals. nih.gov
Modified and Functionalized Butyl Phosphates: The synthesis of novel butyl phosphate derivatives with tailored properties for specific separation tasks. This could involve modifying the butyl chains to enhance selectivity or grafting butyl phosphate moieties onto solid supports to create new adsorbent materials. For example, TBP-grafted ZIF-8 has shown high selectivity and capacity for the recovery of rare earth elements. nih.gov
Membrane-Based Separations: The incorporation of butyl phosphates into liquid membranes or as carriers in membrane-based separation processes offers a promising alternative to conventional solvent extraction, potentially reducing solvent inventories and improving process efficiency.
Advanced Computational Modeling for Predictive Understanding of Butyl Phosphate Behavior
Advanced computational modeling and simulation techniques are becoming increasingly powerful tools for understanding the behavior of chemical systems at the molecular level. In the context of butyl phosphate chemistry, these methods can provide valuable insights that can guide the design of new synthetic routes, catalysts, and separation processes.
Future research will leverage:
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the thermophysical properties of butyl phosphates and their mixtures with other solvents. acs.orgnih.govnih.gov These simulations can provide detailed information about the structure and dynamics of these systems, which is crucial for understanding their behavior in applications such as solvent extraction. Force fields like AMBER and OPLS have been used to model the behavior of TBP in simulations. acs.orgnih.govnih.gov
Quantum Chemical Calculations: Quantum chemical methods, such as density functional theory (DFT), can be used to investigate the electronic structure and reactivity of butyl phosphates. This information can be used to elucidate reaction mechanisms, predict the stability of different isomers, and design new catalysts with enhanced activity and selectivity. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the properties and activities of butyl phosphates based on their molecular structure. unc.edunih.gov This can be particularly useful for predicting the environmental toxicity or the extraction efficiency of new butyl phosphate derivatives, thereby accelerating the development of safer and more effective compounds. researchgate.netnih.gov
| Computational Method | Application in Butyl Phosphate Chemistry | Potential Insights |
| Molecular Dynamics (MD) | Simulating the behavior of butyl phosphates in liquid phases and at interfaces. | Understanding solvent extraction mechanisms and predicting physical properties. acs.orgnih.govnih.gov |
| Quantum Chemistry (DFT) | Investigating reaction mechanisms and electronic properties. | Guiding the design of new catalysts and selective synthetic routes. rsc.org |
| QSAR | Predicting toxicity and performance based on molecular structure. | Rapid screening of new butyl phosphate derivatives for specific applications and environmental impact. unc.edunih.govresearchgate.netnih.gov |
Q & A
Basic Research Questions
Q. What are the key chemical identifiers and structural properties of 1-butyl phosphate?
- Methodological Answer : The IUPAC name for this compound (tert-butyl dihydrogen phosphate) is tert-butyl dihydrogen phosphate , with the molecular formula C₄H₁₁O₄P and SMILES notation CC(C)(C)OP(=O)(O)O . Structural characterization can be confirmed via nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry. For standardized identifiers, consult PubChem (DTXSID00946616) or EPA DSSTox .
Q. How can researchers prepare phosphate buffers for experiments involving this compound?
- Methodological Answer : Phosphate buffers can be prepared by mixing monobasic (KH₂PO₄) and dibasic (K₂HPO₄) potassium phosphate salts. For example, a pH 5.5 buffer requires 6.54 g KH₂PO₄ and 0.34 g K₂HPO₄ dissolved in 1 L water, adjusted with NaOH or H₃PO₄. Use spectrophotometric validation (e.g., UV-Vis) to confirm buffer consistency .
Q. What analytical methods are recommended for quantifying phosphate concentrations in experimental samples?
- Methodological Answer : Spectrophotometric analysis using the molybdenum-blue method is standard. Prepare a calibration curve with phosphate standards (e.g., 4.00×10⁻⁵ M to 4.00×10⁻⁴ M) and measure absorbance at 880 nm. Use Excel’s LINEST function to calculate regression slopes and uncertainties, ensuring R² > 0.99 .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported cardiovascular risks associated with phosphate levels?
- Methodological Answer : Conflicting data (e.g., low vs. high phosphate levels linked to heart disease) require meta-analysis of large cohorts. For example, a study of >1 million patients revealed U-shaped risk curves, with both low (<0.75 mmol/L) and high (>1.5 mmol/L) serum phosphate levels correlating with myocardial infarction. Use multivariate regression to adjust for covariates like renal function and dietary intake .
Q. What experimental designs are optimal for studying this compound’s role in azeotropic separation processes?
- Methodological Answer : Employ liquid-liquid extraction (LLE) with deep eutectic solvents (DES) like choline chloride/urea. Analyze phase equilibria via ¹H NMR and calculate selectivity coefficients. For the 1-butanol–1-butyl formate system, DES (ChCl/Ur) achieved the highest separation efficiency. Validate using the NRTL model for thermodynamic consistency .
Q. How do reaction kinetics of this compound derivatives with hydroxyl radicals (HO•) impact atmospheric chemistry studies?
- Methodological Answer : Measure rate coefficients (k) using relative rate methods in Teflon chambers. For example, k(HO• + 1-butyl nitrate) = 1.6×10⁻¹² cm³ molecule⁻¹ s⁻¹ at 298 K. Use gas chromatography (GC) with electron capture detection to track reactant decay and reference compounds (e.g., cyclohexane) for normalization .
Q. What strategies mitigate data variability in phosphate quantification during environmental sampling?
- Methodological Answer : Implement quality control steps:
- Blank Correction : Subtract absorbance of reagent blanks.
- Outlier Removal : Apply Grubbs’ test (α = 0.05) to exclude outliers.
- Error Propagation : Calculate 95% confidence intervals for replicate measurements.
Example: A study comparing dissolved oxygen (DO) and phosphate levels in polluted water required triplicate sampling to reduce CV% < 5 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
